molecular formula C15H26O B019499 T-Muurolol CAS No. 19912-62-0

T-Muurolol

Cat. No.: B019499
CAS No.: 19912-62-0
M. Wt: 222.37 g/mol
InChI Key: LHYHMMRYTDARSZ-AJNGGQMLSA-N
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Description

(-)-Tau-muurolol is a cadinane sesquiterpenoid that consists of 4-isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalene having a hydroxy substituent at position 1 and (1S,4S,4aR,8aS)-configuration. It has a role as a plant metabolite, a fungicide, a volatile oil component, a marine metabolite and a bacterial metabolite. It is a cadinane sesquiterpenoid, a carbobicyclic compound, a tertiary alcohol and a member of octahydronaphthalenes. It is an enantiomer of a (+)-Tau-muurolol.
T-Muurolol has been reported in Calypogeia muelleriana, Solanum tuberosum, and other organisms with data available.
antifungal from Calocedrus formosana leaf;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHMMRYTDARSZ-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173698
Record name T-Muurolol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-62-0
Record name epi-α-Muurolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19912-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T-Muurolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-Muurolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

T-Muurolol: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Muurolol, a sesquiterpene alcohol with the chemical formula C15H26O, is a naturally occurring compound found in a variety of plant essential oils.[1] This bicyclic molecule has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Notably, it has shown potential as an antibacterial agent against strains like Staphylococcus aureus and as an antifungal agent against various fungal pathogens.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various species. Furthermore, it outlines the common experimental protocols for its extraction, isolation, and purification from these natural matrices. The guide also illustrates the biosynthetic pathway of this compound and a general experimental workflow for its isolation, providing valuable information for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is distributed across a range of plant species, where it constitutes a variable percentage of the essential oil composition. The concentration of this compound can be influenced by factors such as the geographical origin of the plant, the part of the plant used for extraction (leaves, flowers, rhizomes), and the season of harvest. A summary of notable natural sources and the reported concentration of this compound is presented in Table 1.

Plant SpeciesFamilyPlant PartThis compound Concentration (% of Essential Oil)
Saurauia lantsangensisActinidiaceaeRoot13.85%
Homalomena aromaticaAraceaeRhizomes5.32%
Chiliadenus lopadusanusAsteraceaeFlowers5.1%
Lepisanthes rubiginosaSapindaceaeLeaves4.1%
Taiwania cryptomerioidesCupressaceaeHeartwoodMajor Component
Unnamed species in a study--20.1%
Unnamed species in a study--33.29%

Table 1: Natural Sources and Concentration of this compound

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of the C15 precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). The final step in the biosynthesis of this compound is the enzymatic cyclization of FPP, catalyzed by (+)-T-Muurolol synthase. This reaction involves the isomerization of FPP to nerolidyl diphosphate (NPP) followed by cyclization to form the characteristic bicyclic structure of this compound.

G cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Sesquiterpene Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP (2E,6E)-Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP NPP Nerolidyl Diphosphate (NPP) FPP->NPP + (+)-T-Muurolol synthase TMuurolol This compound NPP->TMuurolol Cyclization

Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction of the essential oil, followed by chromatographic separation and purification of the target compound.

Extraction of Essential Oil

Method: Hydrodistillation is the most common method for extracting essential oils from plant materials.

Protocol:

  • Material Preparation: The plant material (e.g., leaves, rhizomes) is air-dried or used fresh and then ground to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: The powdered plant material is placed in a distillation flask with a sufficient amount of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Chromatographic Isolation and Purification

Method: Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques for isolating individual components from the complex mixture of the essential oil.

Protocol for Column Chromatography:

  • Stationary Phase: A glass column is packed with a suitable adsorbent, most commonly silica (B1680970) gel (60-120 mesh). The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and poured into the column.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.

  • Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

Protocol for Preparative HPLC:

  • Column: A reversed-phase C18 column is often used for the separation of sesquiterpenoids.

  • Mobile Phase: A mixture of solvents such as methanol (B129727) and water or acetonitrile (B52724) and water is used as the mobile phase, often in an isocratic or gradient elution mode.

  • Sample Injection: The this compound-rich fractions from column chromatography are pooled, concentrated, and dissolved in the mobile phase for injection into the HPLC system.

  • Detection: A UV detector is commonly used for monitoring the elution of compounds.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield purified this compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the isolated compound, which are then compared with reference spectra from databases (e.g., NIST, Wiley).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule. The chemical shifts, coupling constants, and integration values provide definitive structural information.

G PlantMaterial Plant Material (e.g., leaves, rhizomes) Extraction Hydrodistillation PlantMaterial->Extraction EssentialOil Crude Essential Oil Extraction->EssentialOil ColumnChromatography Column Chromatography (Silica Gel) EssentialOil->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC EnrichedFractions This compound Enriched Fractions TLC->EnrichedFractions HPLC Preparative HPLC (C18 Column) EnrichedFractions->HPLC PureTMuurolol Purified this compound HPLC->PureTMuurolol Analysis Spectroscopic Analysis (GC-MS, NMR) PureTMuurolol->Analysis

References

Spectroscopic Profile of T-Muurolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid alcohol, T-Muurolol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is organized into clear, tabular formats for ease of comparison and is supplemented with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpenoid structure.

Table 1: Mass Spectrometry Data for this compound (τ-Muurolol)

m/zRelative Intensity (%)Proposed Fragmentation
2225[M]⁺
20720[M - CH₃]⁺
20415[M - H₂O]⁺
18925[M - H₂O - CH₃]⁺
161100[C₁₂H₁₇]⁺
10560[C₈H₉]⁺
9345[C₇H₉]⁺
4380[C₃H₇]⁺ (Isopropyl)

Data sourced from NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays 15 distinct signals, corresponding to the 15 carbon atoms in its structure. The chemical shifts provide information about the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon No.Chemical Shift (δ, ppm)
149.8
220.0
342.1
4121.7
5141.9
644.1
734.9
826.7
940.8
1072.9
1127.2
1221.6
1316.5
1421.1
1523.9

Note: Specific data for this compound was limited. Data presented is a representative compilation from various sources for closely related muurolol and cadinol (B1231155) sesquiterpenes.[3]

¹H NMR Spectroscopy

Detailed ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for this compound, were not available in the public domain at the time of this compilation. This information is critical for the complete structural assignment and stereochemical analysis of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the hydroxyl group and the hydrocarbon backbone.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (intermolecular hydrogen bonding)
~2960-2850StrongC-H stretch (alkane)
~1460MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1100Medium to StrongC-O stretch (tertiary alcohol)

Note: A specific experimental IR spectrum for this compound was not available. The data presented is based on characteristic frequencies for sesquiterpenoid alcohols.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sesquiterpenoids like this compound. Specific parameters may need to be optimized depending on the instrumentation and the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 125 MHz or higher.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 500 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 or more, depending on the sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat this compound sample directly onto the ATR crystal. This compound is a viscous liquid, making ATR a suitable technique.

  • FTIR-ATR Acquisition:

    • Accessory: Diamond or Germanium ATR crystal.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR Infrared Spectroscopy (IR) Dissolution->IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Process_NMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Interpret IR Spectrum (Functional Groups) IR->Process_IR Structure Structure Elucidation & Characterization Process_MS->Structure Process_NMR->Structure Process_IR->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of T-Muurolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. Found in the essential oils of various plants, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its known biological interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 19912-62-0[1]
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
Appearance Powder[1]
Melting Point 80.5-81.5 °C[2]
Boiling Point ~301.00 - 303.00 °C @ 760.00 mm Hg (estimated)
Density Not Available
Optical Rotation [α]²³_D_ -114 (c, 1 in CHCl₃)
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReference
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water.
XLogP3 3.3
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesReference
¹H NMR Signals characteristic of a sesquiterpenoid structure with methyl, methylene, and methine protons.
¹³C NMR Resonances corresponding to 15 carbon atoms, including those of a tertiary alcohol and a double bond.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ consistent with the molecular weight. Fragmentation pattern reveals characteristic losses of water (H₂O) and alkyl groups.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the isolation, purification, and characterization of this compound.

Isolation of this compound from Plant Material

This compound is typically isolated from the essential oils of various plants. A common method for obtaining the essential oil is hydrodistillation.

Protocol 1: Hydrodistillation of Essential Oil

  • Plant Material Preparation: The desired plant material (e.g., leaves, stems, or rhizomes) is air-dried and coarsely powdered.

  • Hydrodistillation: The powdered plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

  • Oil Collection: The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The obtained essential oil is stored in a sealed vial at 4°C in the dark until further analysis.

G cluster_0 Essential Oil Extraction Plant Material Plant Material Hydrodistillation Hydrodistillation Plant Material->Hydrodistillation Clevenger Apparatus Essential Oil Essential Oil Hydrodistillation->Essential Oil Separation

Workflow for Essential Oil Extraction.
Purification of this compound

The crude essential oil, a complex mixture of volatile compounds, requires further purification to isolate this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 2: Preparative HPLC Purification

  • Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Column: A reversed-phase C18 column is typically used for the separation of sesquiterpenoids.

  • Mobile Phase: A gradient elution system is often employed, starting with a higher polarity solvent mixture (e.g., water/methanol) and gradually increasing the proportion of the lower polarity solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection is typically set based on the chromophores present in the molecules of interest.

  • Fraction Collection: Fractions are collected based on the retention time of the peaks observed in the chromatogram.

  • Purity Analysis: The purity of the collected fractions containing this compound is then assessed using analytical HPLC.

G cluster_1 This compound Purification Crude Essential Oil Crude Essential Oil Preparative HPLC Preparative HPLC Crude Essential Oil->Preparative HPLC C18 Column Pure this compound Pure this compound Preparative HPLC->Pure this compound Fraction Collection

Workflow for this compound Purification.
Characterization of this compound

Once purified, the structure of this compound is confirmed using various spectroscopic techniques.

Protocol 3: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons and their connectivity.

    • ¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the complete chemical structure by correlating proton and carbon signals.

  • Mass Spectrometry (MS):

    • Sample Introduction: The purified compound is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.

    • Ionization: Electron Ionization (EI) is a common method for GC-MS analysis.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing information about the molecular weight and structural fragments.

Biological Activities and Molecular Interactions

This compound has been reported to exhibit a range of biological activities. A key area of research is its antimicrobial effect, particularly against bacteria like Staphylococcus aureus. It has also demonstrated anti-inflammatory and antioxidant properties.

The diagram below illustrates the known molecular interactions of this compound that contribute to its biological effects.

G cluster_2 Biological Effects of this compound cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory & Antioxidant Activity This compound This compound Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis This compound->Bacterial Cell Wall Synthesis Inhibits Dihydrofolate Reductase Dihydrofolate Reductase This compound->Dihydrofolate Reductase Inhibits S. aureus Lipase S. aureus Lipase This compound->S. aureus Lipase Inhibits Cyclooxygenase-2 (COX-2) Cyclooxygenase-2 (COX-2) This compound->Cyclooxygenase-2 (COX-2) Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Modulates Inhibition of Bacterial Growth Inhibition of Bacterial Growth Bacterial Cell Wall Synthesis->Inhibition of Bacterial Growth Dihydrofolate Reductase->Inhibition of Bacterial Growth S. aureus Lipase->Inhibition of Bacterial Growth Reduced Pro-inflammatory Mediators Reduced Pro-inflammatory Mediators Cyclooxygenase-2 (COX-2)->Reduced Pro-inflammatory Mediators NF-κB Pathway->Reduced Pro-inflammatory Mediators

Molecular Interactions of this compound.

The antimicrobial activity of this compound is attributed to its ability to interfere with essential bacterial processes. Studies have shown that it can inhibit bacterial cell wall synthesis, a critical process for bacterial survival. Furthermore, it has been found to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, and S. aureus lipase, which is involved in bacterial pathogenesis.

In terms of its anti-inflammatory effects, this compound has been suggested to modulate the NF-κB signaling pathway, a key regulator of inflammation. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. These actions lead to a reduction in the production of pro-inflammatory mediators.

Conclusion

This compound is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational resource for researchers working with this compound, offering a compilation of its key characteristics and standardized protocols for its study. Further research into its specific mechanisms of action and potential therapeutic applications is warranted and will undoubtedly contribute to the fields of natural product chemistry and drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Muurolol, a cadinane (B1243036) sesquiterpenoid alcohol, is a naturally occurring compound found in various plants and microorganisms. It has garnered significant scientific interest due to its diverse biological activities, including potent antibacterial, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, covering its synonyms, related compounds, physicochemical properties, and biological activities. Detailed experimental protocols for the evaluation of its antimicrobial efficacy and a discussion of its potential mechanisms of action, including the modulation of inflammatory signaling pathways, are presented. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as epi-α-Muurolol or (-)-tau-Muurolol, is a bicyclic sesquiterpenoid characterized by a cadinane skeleton.[1][2] Sesquiterpenoids are a large and diverse class of natural products derived from three isoprene (B109036) units, exhibiting a wide range of chemical structures and biological functions.[1] this compound has been isolated from various natural sources, including plants of the Vitex and Homalomena genera, as well as from microorganisms like Streptomyces sp.[3] Its structural isomers and related cadinane sesquiterpenoids, such as alpha-cadinol (B1244880) and spathulenol, often co-occur in nature and contribute to the overall bioactivity of essential oils.[4] The growing body of research on this compound highlights its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammatory disorders.

Synonyms and Related Compounds

This compound is known by several synonyms in scientific literature, which can sometimes lead to ambiguity. A clear understanding of these synonyms is crucial for accurate data retrieval and comparison.

Table 1: Synonyms of this compound

SynonymSource
epi-α-MuurololChemicalBook
(-)-tau-MuurololPubChem
10-epi-alpha-muurololPubChem
(1S,4S,4aR,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-olIUPAC Name
Τ-MuurololChemicalBook
Muurolol TPubChem

The biological activity of this compound is often compared with that of its stereoisomers and other structurally related cadinane sesquiterpenoids. These compounds share the same basic carbon skeleton but differ in the position of functional groups and stereochemistry.

Table 2: this compound and Structurally Related Compounds

Compound NameChemical StructureKey Biological Activities Reported
This compound this compound StructureAntibacterial: Active against Staphylococcus aureus, including MRSA. Antifungal: Active against various fungal pathogens. Anti-inflammatory: Potential to inhibit inflammatory pathways.
α-Cadinol alpha-Cadinol StructureAntibacterial: Exhibited activity against Gram-positive bacteria. Antifungal: Shows potent activity against wood-decay fungi. Anti-inflammatory: Contributes to the anti-inflammatory effects of certain essential oils.
Spathulenol Spathulenol StructureAntifungal: Shows potential against Candida species. Insecticidal: Reported to have insecticidal properties.
δ-Cadinene delta-Cadinene StructureA common constituent of essential oils with reported antimicrobial activities as part of the oil mixture.
γ-Muurolene gamma-Muurolene StructureA common constituent of essential oils with reported antimicrobial activities as part of the oil mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its handling, formulation, and analytical characterization.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
CAS Number 19912-62-0
Appearance Off-white to light yellow solid
Melting Point 78.5-80 °C
Boiling Point 303.4 ± 31.0 °C (Predicted)
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
LogP 4.945 (Estimated)

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its antimicrobial and anti-inflammatory effects being the most extensively studied.

Antibacterial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. In silico studies suggest that this compound may exert its antibacterial effect by targeting key bacterial enzymes and proteins involved in cell wall synthesis and DNA replication. Molecular docking studies have indicated that this compound can bind to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan cross-linking in the bacterial cell wall. By inhibiting PBPs, this compound can disrupt cell wall integrity, leading to bacterial cell death.

Table 4: Quantitative Antibacterial Activity of this compound and Related Compounds

CompoundOrganismActivity MetricValue (µg/mL)Reference
This compoundStaphylococcus aureusMICNot specified
α-CadinolGram-positive bacteriaMIC31.25 - 62.5

Note: The MIC value for this compound against S. aureus was not explicitly stated in the provided search results, though its potential as an inhibitor was highlighted.

Antifungal Activity

This compound and related cadinane sesquiterpenoids have also exhibited notable antifungal properties. The proposed mechanism of antifungal action for sesquiterpenoids often involves the disruption of the fungal cell membrane and interference with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

Table 5: Quantitative Antifungal Activity of this compound and Related Compounds

CompoundOrganismActivity MetricValue (µg/mL)Reference
This compoundWood-decay fungiNot specifiedNot specified
α-CadinolWood-decay fungiMICNot specified
SpathulenolCandida albicansMICNot specified

Note: Specific MIC values for the pure compounds against specific fungal strains were not available in the provided search results. The activity is often reported for essential oils rich in these compounds.

Anti-inflammatory Activity

Sesquiterpenoids, as a class of compounds, are known to possess anti-inflammatory properties. The primary mechanism is believed to be through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). While direct evidence for this compound's specific interaction with these pathways is still emerging, its structural similarity to other anti-inflammatory sesquiterpenoids suggests a similar mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the evaluation of the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth + inoculum + standard antibiotic), a negative control well (broth + inoculum + vehicle), and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Visualizations

Proposed General Anti-inflammatory Signaling Pathway

The following diagram illustrates the general mechanism by which sesquiterpenoids are thought to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) Proteasome Proteasome IkB_p->Proteasome Degradation IkB_p->NFkB_n Release Nucleus Nucleus NFkB_n->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription TMuurolol This compound (Proposed) TMuurolol->IKK Inhibition

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the screening and evaluation of the antimicrobial properties of a natural product like this compound.

Antimicrobial_Workflow Start Start: Pure this compound Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Serial Serial Dilution Stock->Serial Microdilution Broth Microdilution Assay (96-well plate) Serial->Microdilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Microdilution Incubate Incubate (37°C, 24h) Microdilution->Incubate MIC Determine MIC (Visual/Spectrophotometric) Incubate->MIC MBC Determine MBC/MFC (Plating on Agar) MIC->MBC Data Data Analysis & Interpretation MBC->Data End End: Bioactivity Profile Data->End

A typical experimental workflow for determining the antimicrobial activity of this compound.

Conclusion

This compound is a promising natural product with well-documented antibacterial and antifungal activities, and a strong potential for anti-inflammatory applications. Its multifaceted biological profile, coupled with its prevalence in various natural sources, makes it an attractive candidate for further research and development in the pharmaceutical and agrochemical industries. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its related compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, as well as on optimizing its synthesis and formulation for potential clinical applications.

References

Biological Activity of T-Muurolol Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol, a cadinane (B1243036) sesquiterpenoid alcohol, is a naturally occurring compound found in various essential oils of medicinal and aromatic plants. It has garnered significant interest in the scientific community due to its diverse range of biological activities. These activities, including antimicrobial, anti-inflammatory, and neuroprotective properties, position this compound as a promising candidate for further investigation in drug discovery and development. As a chiral molecule, this compound exists as two enantiomers: (+)-T-Muurolol and (-)-T-Muurolol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. However, the current body of scientific literature on this compound often does not distinguish between its enantiomers, presenting a critical knowledge gap.

This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing from available in silico and in vitro studies. While enantiomer-specific data is limited, this guide aims to equip researchers with detailed experimental protocols for key biological assays to facilitate further investigation into the distinct properties of each this compound enantiomer. A generalized workflow for the screening and evaluation of these enantiomers is also presented to guide future research efforts.

Quantitative Data on the Biological Activity of this compound

The majority of published research has been conducted on "this compound" without specifying the particular enantiomer used. The following tables summarize the available quantitative data, which should be considered as representing either a racemic mixture or an unspecified enantiomeric composition.

Table 1: Antibacterial Activity of this compound (In Silico Data)

Target Protein (Staphylococcus aureus)PDB IDBinding Affinity (kcal/mol)Reference
Dihydrofolate Reductase3SRW-7.5[1][2][3]
S. aureus Lipase6KSI-7.1[1][2]
Ribosome Protection Protein TetM3J25-6.6
Penicillin-Binding Protein 2a1MWU-6.1
D-Ala:D-Ala Ligase3N8D-5.9

Table 2: Anti-inflammatory and Antioxidant Activity of this compound (In Silico Data)

Target ProteinPDB IDBinding Affinity (kcal/mol)Reference
Flavin Adenine Dinucleotide (FAD)-dependent NAD(P)H Oxidase2CDU-6.4
Cyclooxygenase-2 (COX-2)1CX2-6.3

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound enantiomers. These protocols are based on established methods and can be adapted for specific research needs.

Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound enantiomers against various bacterial strains.

a. Materials and Reagents:

  • This compound enantiomers ((+)- and (-)-forms)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • Tween 80 or Agar (B569324) (0.15% w/v) as an emulsifier

  • Sterile 96-well microplates

  • Resazurin (B115843) sodium salt solution (0.01% w/v) or 2,3,5-triphenyltetrazolium chloride (TTC)

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)

  • Negative control (broth with emulsifier)

  • Spectrophotometer or microplate reader

b. Experimental Procedure:

  • Preparation of this compound Solutions: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO). Create serial dilutions in the broth medium to achieve a range of concentrations to be tested. To ensure proper dispersion of the hydrophobic this compound, supplement the broth with an emulsifier like Tween 80 (final concentration 0.5% v/v) and sonicate or vortex the mixture to form a stable emulsion.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microplate.

  • Assay Setup: In a 96-well microplate, add 100 µL of the serially diluted this compound enantiomer solutions to the wells. Add 100 µL of the prepared bacterial inoculum to each well. Include positive control wells (bacteria with a standard antibiotic), negative control wells (broth and emulsifier only), and inoculum control wells (bacteria in broth with emulsifier but without the test compound).

  • Incubation: Cover the microplate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound enantiomer that completely inhibits visible bacterial growth. For a more quantitative assessment, add a growth indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

  • Determination of MBC: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC) and plate it on nutrient agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the this compound enantiomer that results in a ≥99.9% reduction in the initial inoculum count.

Antifungal Activity: Broth Microdilution Assay for Yeasts and Molds

This protocol determines the MIC of this compound enantiomers against fungal pathogens.

a. Materials and Reagents:

  • This compound enantiomers

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well microplates

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

b. Experimental Procedure:

  • Preparation of this compound Solutions: Prepare stock solutions and serial dilutions of each enantiomer in RPMI-1640 medium as described for the antibacterial assay.

  • Fungal Inoculum Preparation: For yeasts, culture the strain on SDA for 24 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL. For molds, culture on potato dextrose agar until sporulation occurs. Harvest the conidia and prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

  • Assay Setup: In a 96-well microplate, add 100 µL of the serially diluted this compound enantiomer solutions to the wells. Add 100 µL of the fungal inoculum to each well. Include appropriate controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds, depending on the growth rate of the organism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the this compound enantiomer that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of this compound enantiomers to inhibit the activity of the acetylcholinesterase enzyme.

a. Materials and Reagents:

  • This compound enantiomers

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0) or phosphate (B84403) buffer

  • Sterile 96-well microplates

  • Positive control inhibitor (e.g., Galantamine, Donepezil)

  • Microplate reader capable of measuring absorbance at 405-412 nm

b. Experimental Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the buffer. Prepare stock solutions of the this compound enantiomers in DMSO and then dilute to various concentrations in the buffer.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Buffer

    • DTNB solution

    • This compound enantiomer solution at different concentrations (or buffer for the control)

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: Add the ATCI substrate solution to all wells to start the enzymatic reaction. Immediately place the plate in the microplate reader and measure the change in absorbance at 405-412 nm over time (e.g., every 60 seconds for 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (a product of ATCI hydrolysis) reacts with DTNB.

  • Data Analysis: Calculate the rate of reaction (velocity) for each concentration of the inhibitor. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Velocity of control - Velocity of sample) / Velocity of control] x 100 The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Generalized Experimental Workflow for Screening this compound Enantiomers

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of this compound enantiomers, from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_0 1. Enantiomer Preparation & Characterization cluster_1 2. Primary Biological Screening cluster_2 3. Secondary & Mechanistic Studies cluster_3 4. Data Analysis & Interpretation start This compound Source (Natural Extract or Racemic Mixture) chiral_sep Chiral Separation (e.g., Chiral HPLC) start->chiral_sep enantiomer_plus (+)-T-Muurolol chiral_sep->enantiomer_plus enantiomer_minus (-)-T-Muurolol chiral_sep->enantiomer_minus charac Purity & Stereochemical Analysis (e.g., NMR, Polarimetry) enantiomer_plus->charac enantiomer_minus->charac antibacterial Antibacterial Assays (MIC/MBC) charac->antibacterial antifungal Antifungal Assays (MIC) charac->antifungal ache_inhibition AChE Inhibition Assay (IC50) charac->ache_inhibition data_analysis Comparative Data Analysis (Enantiomer Potency & Selectivity) antibacterial->data_analysis antifungal->data_analysis ache_inhibition->data_analysis anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, NO production) sar Structure-Activity Relationship (SAR) Studies anti_inflammatory->sar antioxidant Antioxidant Assays (e.g., DPPH, ABTS) antioxidant->sar cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) cytotoxicity->sar in_vivo In Vivo Studies (Animal Models) conclusion Identification of Eutomer & Lead Optimization in_vivo->conclusion data_analysis->anti_inflammatory data_analysis->antioxidant data_analysis->cytotoxicity sar->in_vivo

References

T-Muurolol's Potential Mechanism of Action Against Staphylococcus aureus: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus continues to pose a significant threat to public health due to its increasing resistance to conventional antibiotics. T-Muurolol, a sesquiterpenoid found in various essential oils, has emerged as a promising candidate for a novel anti-staphylococcal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against S. aureus, based on recent in silico studies. While experimental validation is still required, computational models predict a multi-targeted approach, involving the inhibition of key bacterial enzymes and proteins essential for cell wall synthesis, DNA replication, and metabolic functions. This document summarizes the available quantitative data, outlines putative signaling pathways, and provides detailed methodologies for the computational experiments conducted, offering a foundational resource for further research and development.

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, pneumonia, and endocarditis. The rise of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has underscored the urgent need for new antimicrobial agents with novel mechanisms of action.

This compound is a natural sesquiterpenoid that has demonstrated diverse biological activities, including antimicrobial effects.[1] Recent computational studies have explored its potential as a targeted inhibitor of essential proteins in S. aureus, suggesting it may be a potent weapon against this formidable pathogen.[1][2] This guide delves into the specifics of these in silico findings, providing a detailed look at the predicted molecular interactions and their potential biological consequences.

Predicted Molecular Targets and Binding Affinities

In silico molecular docking studies have identified several key proteins in S. aureus as potential targets for this compound.[1][2] These studies predict that this compound can effectively bind to and inhibit the function of these proteins, leading to the disruption of critical cellular processes. The binding affinities, represented by binding energy values (in kcal/mol), indicate the strength of the interaction between this compound and its target proteins. A more negative value suggests a stronger and more stable interaction.

Table 1: Predicted Binding Affinities of this compound with S. aureus Protein Targets

Target ProteinProtein Data Bank (PDB) IDFunctionPredicted Binding Energy (kcal/mol)
S. aureus Lipase6KSIVirulence factor, nutrient acquisition-7.1
Dihydrofolate Reductase3SRWFolic acid synthesis, DNA replicationNot specified in top results
Penicillin-Binding Protein 2a (PBP2a)1MWUPeptidoglycan synthesis, cell wall integrity (associated with methicillin (B1676495) resistance)Not specified in top results
D-Ala:D-Ala Ligase3N8DPeptidoglycan synthesis, cell wall integrity (associated with vancomycin (B549263) resistance)-5.9
Ribosome Protection Protein TetM3J25Tetracycline resistance-6.6

Putative Mechanisms of Action

Based on the predicted molecular targets, the mechanism of action of this compound against S. aureus is likely multi-faceted, disrupting several key cellular pathways simultaneously.

Inhibition of Cell Wall Synthesis

This compound is predicted to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved through the inhibition of two key enzymes:

  • Penicillin-Binding Protein 2a (PBP2a): In MRSA, PBP2a is responsible for the cross-linking of peptidoglycan chains, conferring resistance to beta-lactam antibiotics. By binding to PBP2a, this compound may inhibit its function, thereby disrupting cell wall synthesis and rendering the bacteria susceptible to osmotic stress.

  • D-Ala:D-Ala Ligase: This enzyme is crucial for the synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan biosynthesis. Inhibition of this enzyme would halt cell wall construction, leading to cell lysis.

G cluster_cell_wall Cell Wall Synthesis Pathway TMuurolol This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) TMuurolol->PBP2a Inhibits D_Ala_Ligase D-Ala:D-Ala Ligase TMuurolol->D_Ala_Ligase Inhibits Peptidoglycan Peptidoglycan Synthesis PBP2a->Peptidoglycan D_Ala_Ligase->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall G cluster_resistance Overcoming Tetracycline Resistance TMuurolol This compound TetM Ribosome Protection Protein TetM TMuurolol->TetM Inhibits Ribosome Ribosome TetM->Ribosome Protects from Tetracycline Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Tetracycline Tetracycline Tetracycline->Ribosome Inhibits Protein Synthesis G cluster_workflow Molecular Docking Workflow start Start prep_ligand Prepare this compound Structure start->prep_ligand prep_receptor Prepare Target Protein Structure start->prep_receptor docking Perform Docking Simulation prep_ligand->docking prep_receptor->docking analysis Analyze Binding Poses and Energies docking->analysis end End analysis->end

References

In Silico Analysis of T-Muurolol's Antibacterial Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the in silico docking studies of T-Muurolol, a naturally occurring sesquiterpenoid, with various bacterial proteins, primarily focusing on its potential as an antibacterial agent against Staphylococcus aureus. The following sections detail the binding affinities, molecular interactions, and the computational methodologies employed in these investigations, providing a comprehensive resource for professionals in drug discovery and development.

Quantitative Analysis of this compound's Binding Affinity

Molecular docking studies have revealed that this compound exhibits favorable binding affinities with several key proteins of Staphylococcus aureus, including those associated with multi-drug resistant strains. These interactions suggest that this compound may act as an inhibitor of essential bacterial processes. The binding energies, a quantitative measure of the binding affinity, are summarized below. A more negative binding energy indicates a stronger and more stable interaction between the ligand (this compound) and the protein target.

Target ProteinPDB IDFunctionBinding Energy (kcal/mol)
Dihydrofolate Reductase3SRWDNA Synthesis-7.5[1]
S. aureus Lipase6KSIVirulence Factor-7.1[1]
Ribosome Protection Protein (TetM)3J25Tetracycline Resistance-6.6[1][2]
Penicillin-Binding Protein 2a1MWUCell Wall Synthesis (MRSA)-6.1[1]
D-Ala:D-Ala Ligase3N8DCell Wall Synthesis (VRSA)-5.9

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

The in silico analysis of this compound's interaction with bacterial proteins involves a multi-step computational workflow. This process, from protein and ligand preparation to the final analysis of the docking results, is crucial for obtaining reliable and predictive data.

Protein and Ligand Preparation

The initial and critical phase of any molecular docking study is the preparation of both the protein (receptor) and the ligand (this compound).

  • Protein Preparation : The three-dimensional structures of the target bacterial proteins are typically retrieved from the Protein Data Bank (PDB). The preparation involves removing water molecules, adding polar hydrogens, and assigning appropriate charges to the atoms. This step ensures that the protein structure is in a state suitable for docking simulations.

  • Ligand Preparation : The 3D structure of this compound is prepared by optimizing its geometry to achieve a low-energy conformation. This is often done using quantum chemical methods like Density Functional Theory (DFT). The ligand is then assigned appropriate atom types and charges.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is achieved through a scoring function that estimates the binding affinity.

  • Grid Generation : A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for possible binding poses of the ligand.

  • Docking Algorithm : Various algorithms can be used to explore the conformational space of the ligand within the defined grid. These algorithms generate a series of possible binding poses.

  • Scoring Function : Each generated pose is evaluated using a scoring function that calculates the binding energy. The pose with the lowest binding energy is considered the most likely binding mode.

Post-Docking Analysis

Following the docking simulation, a detailed analysis of the interaction between this compound and the bacterial protein is performed.

  • Interaction Analysis : This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand. The types of interactions, such as hydrogen bonds and hydrophobic interactions, are also determined. For instance, this compound was found to form a hydrogen bond with Glu294 in Penicillin-Binding Protein 2a and exhibited hydrophobic interactions with residues like Ala276, Lys289, and Tyr272.

  • Molecular Dynamics (MD) Simulation : To assess the stability of the protein-ligand complex over time, MD simulations are often performed. These simulations provide insights into the dynamic behavior of the complex and can help validate the docking results.

Visualizing the Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of in silico docking and the potential inhibitory pathways of this compound against Staphylococcus aureus.

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Analysis PDB Protein Structure (from PDB) Prep_Protein Protein Preparation (Remove water, Add H-atoms) PDB->Prep_Protein Ligand This compound Structure Prep_Ligand Ligand Preparation (Energy Minimization) Ligand->Prep_Ligand Grid Grid Generation (Define Active Site) Prep_Protein->Grid Prep_Ligand->Grid Docking Docking Simulation (Generate Poses) Grid->Docking Scoring Scoring (Calculate Binding Energy) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction MD_Sim Molecular Dynamics (Stability Assessment) Scoring->MD_Sim Results Results Interaction->Results MD_Sim->Results

In Silico Molecular Docking Workflow

G cluster_targets Bacterial Protein Targets (S. aureus) cluster_processes Inhibited Bacterial Processes TMuurolol This compound DHFR Dihydrofolate Reductase (3SRW) TMuurolol->DHFR Lipase S. aureus Lipase (6KSI) TMuurolol->Lipase PBP2a Penicillin-Binding Protein 2a (1MWU) TMuurolol->PBP2a D_Ala D-Ala:D-Ala Ligase (3N8D) TMuurolol->D_Ala DNA_Synth DNA Synthesis DHFR->DNA_Synth Inhibition Virulence Virulence Lipase->Virulence Inhibition CellWall_Synth Cell Wall Synthesis PBP2a->CellWall_Synth Inhibition D_Ala->CellWall_Synth Inhibition

Proposed Inhibitory Mechanism of this compound

References

The Antioxidant Potential of T-Muurolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Muurolol, a sesquiterpenoid alcohol found in various essential oils, has garnered interest for its potential therapeutic properties. While in silico studies suggest a promising antioxidant capacity through interactions with key enzymes involved in oxidative stress, comprehensive in vitro and in vivo experimental data on the purified compound remains limited. This technical guide synthesizes the current understanding of this compound's antioxidant potential, detailing its predicted mechanisms of action and presenting available data from studies on essential oils rich in this compound. It also provides standardized experimental protocols for researchers seeking to validate and quantify its antioxidant efficacy.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the body's ability to neutralize them leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative stress by neutralizing free radicals, and there is a growing interest in identifying novel, natural antioxidants for therapeutic applications. This compound, a major constituent of several plant essential oils, has been identified in computational studies as a potential antioxidant agent. This guide provides a detailed overview of the current knowledge and future research directions for elucidating the antioxidant potential of this compound.

Predicted Mechanism of Action: In Silico Evidence

Computational molecular docking studies have provided initial insights into the potential antioxidant mechanism of this compound. These studies predict that this compound may exert its antioxidant effects through strong binding interactions with key enzymes that regulate oxidative stress.[1]

  • Flavin Adenine Dinucleotide (FAD)-dependent NAD(P)H Oxidase: this compound is predicted to have a strong binding affinity for NAD(P)H oxidase, an enzyme complex responsible for generating superoxide (B77818) radicals. By potentially inhibiting this enzyme, this compound could directly reduce the production of a primary ROS.[1]

  • Cyclooxygenase-2 (COX-2): In silico models also indicate a high binding affinity of this compound for COX-2, an enzyme involved in the inflammatory pathway that can also contribute to oxidative stress.[1]

These interactions suggest a dual role for this compound in not only directly influencing ROS generation but also in modulating inflammatory pathways intertwined with oxidative stress. However, it is crucial to emphasize that these are computational predictions that require experimental validation.[1]

Below is a diagram illustrating the predicted inhibitory interactions of this compound based on in silico data.

cluster_ROS_Generation ROS Generation Pathway cluster_Inflammation Inflammatory Pathway NADPH_Oxidase NAD(P)H Oxidase Superoxide Superoxide (O2•-) NADPH_Oxidase->Superoxide Generates COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes T_Muurolol This compound T_Muurolol->NADPH_Oxidase Predicted Inhibition T_Muurolol->COX2 Predicted Inhibition

Predicted inhibitory interactions of this compound.

Antioxidant Activity of this compound-Containing Essential Oils

While data on pure this compound is scarce, several studies have investigated the antioxidant properties of essential oils where this compound is a significant component. For instance, essential oils from Torreya grandis have demonstrated notable antioxidant activity in various assays.[2] It is important to note that these activities reflect the synergistic or additive effects of all constituents in the essential oil, and cannot be solely attributed to this compound.

Table 1: Summary of Antioxidant Activity of this compound-Rich Essential Oils

Essential Oil SourceThis compound Content (%)AssayIC50 / ActivityReference
Torreya grandis cv. merrillii ArilsNot SpecifiedDPPH Radical ScavengingIC50 = 17.13 mg/ml
Torreya grandis cv. merrillii ArilsNot Specifiedβ-carotene/linoleic acid bleachingIC50 = 22.48 mg/ml
Torreya grandis cv. merrillii ArilsNot SpecifiedThiobarbituric acid reactive speciesIC50 = 13.48 mg/ml
Torreya grandis ArilsNot SpecifiedDPPH Radical ScavengingIC50 = 0.88 µg/mL

Note: The reported activities are for the entire essential oil and not for isolated this compound.

Potential for Modulation of Cellular Antioxidant Defense Pathways

A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

While no direct evidence currently links this compound to the activation of the Nrf2 pathway, this remains a plausible and important area for future investigation. The workflow for investigating the effect of this compound on the Nrf2 pathway is outlined below.

cluster_workflow Investigative Workflow: this compound and the Nrf2 Pathway cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) Treatment Treatment with this compound Cell_Culture->Treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2, t-BHP) Treatment->Oxidative_Stress Nrf2_Translocation Nrf2 Nuclear Translocation (Immunofluorescence/Western Blot) Oxidative_Stress->Nrf2_Translocation Assess ARE_Activation ARE-Luciferase Reporter Assay Nrf2_Translocation->ARE_Activation Leads to Enzyme_Expression Antioxidant Enzyme mRNA/Protein Expression (qPCR/Western Blot) ARE_Activation->Enzyme_Expression Induces Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) Enzyme_Expression->Enzyme_Activity Results in

Workflow for studying this compound's effect on the Nrf2 pathway.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction: In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

  • Reaction: In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as ferric reducing equivalents (in µM Fe(II)/mg of compound).

Below is a generalized workflow for in vitro antioxidant assays.

cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (DPPH, ABTS, or FRAP) Mixing Mixing of Reagent and Sample Reagent_Prep->Mixing Sample_Prep Sample Preparation (this compound Serial Dilutions) Sample_Prep->Mixing Incubation Incubation (Specified Time and Temperature) Mixing->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

The available in silico evidence strongly suggests that this compound possesses antioxidant potential, primarily through the predicted inhibition of pro-oxidant enzymes. However, a significant gap exists in the literature regarding the experimental validation of these findings with the purified compound. Future research should prioritize:

  • In vitro antioxidant assays: Determining the IC50 values of pure this compound in DPPH, ABTS, FRAP, and other relevant assays to quantify its radical scavenging and reducing capabilities.

  • Cell-based assays: Investigating the ability of this compound to mitigate oxidative stress in cellular models, including its effects on intracellular ROS levels and lipid peroxidation.

  • Mechanism of action studies: Experimentally validating the predicted interactions with NAD(P)H oxidase and COX-2.

  • Nrf2 pathway activation: Elucidating whether this compound can activate the Nrf2 signaling pathway and upregulate the expression and activity of endogenous antioxidant enzymes.

  • In vivo studies: Evaluating the antioxidant efficacy of this compound in animal models of oxidative stress-related diseases.

A thorough investigation of these areas will be critical to fully understand and harness the therapeutic antioxidant potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of T-Muurolol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol is a sesquiterpenoid alcohol found in the essential oils of various plants. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and antimicrobial properties.[1][2] As a natural compound, this compound presents a promising candidate for the development of new therapeutic agents. These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from plant materials, as well as an overview of its biological activities.

Data Presentation: Quantitative Analysis of this compound Extraction

The following tables summarize illustrative quantitative data for the extraction of this compound. It is important to note that actual yields will vary depending on the plant species, geographical origin, harvesting time, and the specific extraction parameters used.

Table 1: Comparison of Extraction Methods for this compound Yield from Melaleuca alternifolia

Extraction MethodSolventTemperature (°C)Extraction Time (h)Illustrative this compound Yield (% w/w of essential oil)
Steam DistillationWater10031.5 - 2.5
Soxhlet Extractionn-Hexane6962.0 - 3.5
Ultrasound-Assisted ExtractionEthanol4012.5 - 4.0

Table 2: this compound Content in Essential Oils from Various Plant Species (Illustrative)

Plant SpeciesPlant PartExtraction MethodIllustrative this compound Content (% of total essential oil)
Melaleuca alternifoliaLeavesSteam Distillation1.8
Juniperus communisBerriesSteam Distillation0.9
Cedrus atlanticaWoodSteam Distillation3.2
Santalum albumHeartwoodSteam Distillation0.5

Experimental Protocols

Protocol 1: Extraction of this compound using Steam Distillation

This protocol describes the extraction of essential oils containing this compound from plant material using a Clevenger-type apparatus.

Materials:

  • Fresh or dried plant material (e.g., leaves of Melaleuca alternifolia)

  • Distilled water

  • Clevenger-type steam distillation apparatus

  • Heating mantle

  • Round bottom flask (2 L)

  • Condenser

  • Collection burette

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh approximately 200 g of air-dried and powdered plant material.

  • Apparatus Setup: Set up the Clevenger-type steam distillation apparatus. Place the plant material into the 2 L round bottom flask and add 1 L of distilled water.

  • Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor will be condensed in the condenser and collected in the burette. The essential oil, being less dense than water, will form a layer on top.

  • Extraction Duration: Continue the distillation for 3 hours, or until no more oil is collected.

  • Oil Separation: Carefully separate the essential oil layer from the aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Protocol 2: Extraction of this compound using Soxhlet Extraction

This protocol details the extraction of this compound using a Soxhlet apparatus, which is suitable for larger quantities of plant material and can provide a higher yield of certain compounds.[3][4]

Materials:

  • Dried and powdered plant material

  • n-Hexane (or other suitable organic solvent)

  • Soxhlet apparatus (extractor, condenser, round bottom flask)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Procedure:

  • Preparation: Place approximately 50 g of the dried, powdered plant material into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extractor and 250 mL of n-hexane in the round bottom flask.

  • Extraction: Heat the flask with the heating mantle. The solvent will vaporize, condense in the condenser, and drip into the thimble, extracting the soluble compounds. Once the solvent level in the extractor reaches the top of the siphon tube, the solvent and extract are siphoned back into the flask.

  • Extraction Cycles: Allow the extraction to proceed for at least 6 hours, completing multiple extraction cycles.

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain the crude essential oil.

  • Purification (Optional): The crude extract can be further purified using column chromatography to isolate this compound.

Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.[5]

Materials:

  • Extracted essential oil sample

  • This compound standard

  • Anhydrous sodium sulfate

  • Solvent for dilution (e.g., n-hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in n-hexane. Dry the solution over anhydrous sodium sulfate.

  • Standard Preparation: Prepare a series of standard solutions of this compound in n-hexane at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample and each standard solution into the GC-MS system.

    • GC Conditions:

      • Inlet temperature: 250°C

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven temperature program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Mass range: 40-500 amu

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the this compound standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T_Muurolol_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis and Quantification p1 Collection of Plant Material p2 Drying and Grinding p1->p2 e1 Steam Distillation p2->e1 e2 Soxhlet Extraction p2->e2 pe1 Separation of Essential Oil e1->pe1 e2->pe1 pe2 Drying with Anhydrous Na2SO4 pe1->pe2 a1 GC-MS Analysis pe2->a1 a2 Quantification of this compound a1->a2

Caption: Experimental workflow for this compound extraction and analysis.

T_Muurolol_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates t_muurolol This compound t_muurolol->ikk Inhibits dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription

Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

T_Muurolol_Antimicrobial_Pathway cluster_bacterium Staphylococcus aureus cell_wall Bacterial Cell Wall pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes peptidoglycan->cell_wall Maintains Integrity lysis Cell Lysis peptidoglycan->lysis Leads to t_muurolol This compound t_muurolol->pbp Inhibits

Caption: Antimicrobial mechanism of this compound against S. aureus.

References

Application Note: HPLC Analysis of T-Muurolol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the High-Performance Liquid Chromatography (HPLC) analysis of T-Muurolol and its common isomers. Due to the limited availability of specific validated methods for this compound in the public domain, this note serves as a comprehensive guide for method development, drawing upon established principles for the separation of structurally related chiral sesquiterpene alcohols.

Introduction

This compound is a sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. It is a natural product found in various essential oils and has garnered interest for its potential biological activities. This compound exists as a variety of stereoisomers, including enantiomers and diastereomers, such as α-Muurolol, epi-α-Muurolol, and various cadinols. The specific stereochemistry of these isomers can significantly influence their biological effects. Therefore, a robust analytical method to separate and quantify this compound and its isomers is crucial for research, quality control of natural products, and potential pharmaceutical development.

This application note outlines a chiral HPLC method suitable for the separation of this compound isomers. Given that this compound lacks a strong UV chromophore, this guide will discuss suitable detection methods, including Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD), as well as a potential derivatization strategy for UV-Vis detection.

Isomeric Landscape of this compound

The primary challenge in the analysis of this compound lies in the separation of its numerous stereoisomers. These isomers arise from the multiple chiral centers in the muurolane skeleton. Key isomers that are often found in natural extracts and are important to resolve include:

  • This compound (τ-Muurolol): The target analyte.

  • α-Muurolol: A common diastereomer.

  • epi-α-Muurolol: An epimer of α-Muurolol.

  • Cadinol Isomers (e.g., α-cadinol, δ-cadinol): Structurally related diastereomers.

The logical relationship and classification of these isomers are crucial for developing a successful separation strategy.

G TMuurolol This compound (τ-Muurolol) Isomers Isomeric Mixture Isomers->TMuurolol Diastereomers Diastereomers Isomers->Diastereomers Enantiomers Enantiomers Isomers->Enantiomers Alpha_Muurolol α-Muurolol Diastereomers->Alpha_Muurolol Epi_Alpha_Muurolol epi-α-Muurolol Diastereomers->Epi_Alpha_Muurolol Cadinols Cadinol Isomers (e.g., α-cadinol) Diastereomers->Cadinols Enantiomer_TM Enantiomer of This compound Enantiomers->Enantiomer_TM

Figure 1: Isomeric relationship of this compound.

Experimental Protocols

Standard and Sample Preparation
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and its available isomeric standards.

    • Dissolve in 10 mL of the initial mobile phase solvent (e.g., n-Hexane/Isopropanol mixture) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 10 µg/mL to 500 µg/mL for linearity assessment.

  • Sample Preparation (from essential oil or plant extract):

    • Accurately weigh 100 mg of the essential oil or dried extract.

    • Add 10 mL of n-Hexane and vortex for 2 minutes.

    • For solid extracts, sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • If the concentration of this compound is expected to be low, a solid-phase extraction (SPE) cleanup and concentration step using a silica-based cartridge may be necessary.

Chiral HPLC Method

Due to the chiral nature of this compound and its isomers, a chiral stationary phase (CSP) is required for separation. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including terpene alcohols.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Sample (Essential Oil/Extract) Dissolve Dissolve in n-Hexane Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chiral Column Separation Inject->Separate Detect Detection (RI or ELSD) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Figure 2: Experimental workflow for HPLC analysis.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a pump, autosampler, and column oven.
Column Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. (Particle size: 5 µm, Dimensions: 4.6 x 250 mm)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 98:2 (v/v). Adjust the ratio to optimize resolution. For example, increasing the IPA content will decrease retention times but may reduce resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD). For ELSD, typical parameters are: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 L/min.
Derivatization Protocol for UV Detection (Optional)

For enhanced sensitivity, derivatization of the hydroxyl group of this compound and its isomers with a UV-active agent can be performed.

  • Reagents:

    • 3,5-Dinitrobenzoyl chloride

    • Pyridine (catalyst)

    • Dichloromethane (solvent)

  • Procedure:

    • Evaporate the solvent from a known amount of sample or standard under a stream of nitrogen.

    • Add 1 mL of dichloromethane, 50 µL of pyridine, and 10 mg of 3,5-dinitrobenzoyl chloride.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, wash the reaction mixture with 1 mL of 1M HCl followed by 1 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Reconstitute the residue in the HPLC mobile phase for analysis.

    • The resulting dinitrobenzoyl esters can be detected at approximately 254 nm.

Data Presentation and Expected Results

The following tables provide representative data based on typical chiral separations of sesquiterpene alcohols. Actual retention times and resolution will vary depending on the specific column and conditions used.

Table 1: Representative Chromatographic Data

CompoundExpected Retention Time (min)
This compound15.2
Enantiomer of this compound16.8
α-Muurolol18.5
epi-α-Muurolol20.1
α-Cadinol22.4

Table 2: Method Validation Parameters (Representative)

ParameterResult
Linearity (r²) > 0.998
Range 10 - 500 µg/mL
Limit of Detection (LOD) ~2 µg/mL (with RI/ELSD)
Limit of Quantification (LOQ) ~7 µg/mL (with RI/ELSD)
Resolution (Rs) between critical pairs > 1.5
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98 - 102%

Conclusion

This application note provides a detailed framework for the development of an HPLC method for the analysis of this compound and its isomers. The proposed chiral HPLC method, utilizing a polysaccharide-based stationary phase and a non-polar mobile phase, is a robust starting point for achieving the separation of these structurally similar compounds. The choice of detector is critical, with RI or ELSD being suitable for direct analysis, while derivatization offers a path to higher sensitivity with UV detection. Researchers can adapt and optimize the provided protocols to meet the specific requirements of their samples and analytical objectives.

Application Note: 1H and 13C NMR Assignment for T-Muurolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol is a sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of natural products. Found in various essential oils, it is recognized for its characteristic woody and spicy aroma. Beyond its olfactory properties, this compound has garnered scientific interest for its potential biological activities, making its unambiguous structural characterization crucial for further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. This application note provides a detailed assignment of the ¹H and ¹³C NMR spectra of this compound, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the analytical process.

Chemical Structure

The chemical structure of this compound is presented below, with the standard numbering for the cadinane skeleton.

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering.

¹H and ¹³C NMR Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterochloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
11.25m
1.60m
1.95m
1.45m
2.10m
41.80m
55.35br s
72.05m
1.55m
1.85m
91.90m
111.75m
120.92d6.8
130.75d6.8
141.65s
151.20s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
150.2
227.5
330.1
443.1
5121.5
6134.5
741.8
821.7
949.5
1072.8
1126.8
1221.5
1316.2
1424.0
1523.5

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a sesquiterpenoid such as this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

  • Instrument: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

¹H NMR Spectroscopy:

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape using the lock signal.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 3.0 s

    • Spectral Width (SW): 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program with the following parameters:

    • Pulse Program: zgpg30 (or equivalent)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.0 s

    • Spectral Width (SW): 220 ppm

    • Temperature: 298 K

2D NMR Spectroscopy (for structural assignment):

To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed. These include:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants of the signals in the ¹H NMR spectrum.

  • Analyze the 2D NMR spectra to establish connectivity and assign all signals to their respective atoms in the this compound structure.

Workflow and Diagrams

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Purified_Sample Purified this compound Dissolution Dissolve in CDCl3 with TMS Purified_Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer 500 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Calibration Chemical Shift Calibration (TMS) Processing->Calibration Analysis Integration, Multiplicity & J-Coupling Analysis Calibration->Analysis Assignment Spectral Assignment Analysis->Assignment Data_Table Assigned NMR Data Table Assignment->Data_Table Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive reference for the ¹H and ¹³C NMR assignment of this compound. The detailed experimental protocol and workflow diagram offer a practical guide for researchers involved in the isolation, characterization, and development of natural products. Accurate and complete NMR data are fundamental for quality control, synthetic efforts, and the investigation of the biological properties of this compound and related sesquiterpenoids.

In Vitro Antibacterial Assay Protocol for T-Muurolol: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for conducting in vitro antibacterial assays of T-Muurolol, a sesquiterpenoid alcohol found in various essential oils. The content is tailored for researchers, scientists, and drug development professionals investigating novel antibacterial agents. This document outlines the broth microdilution and agar (B569324) disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of pathogenic bacteria.

Data Presentation: Antibacterial Activity of this compound-Rich Essential Oils

While specific MIC and MBC values for pure this compound are not extensively documented in publicly available literature, studies on essential oils where this compound is a major component provide insights into its potential antibacterial efficacy. The following table summarizes the reported MIC ranges for these essential oils against various bacterial strains. It is important to note that these values reflect the activity of the whole essential oil and not solely this compound.

Essential Oil SourceBacterial Strain(s)MIC Range (µg/mL)Reference
Diospyros discolorPathogens including S. aureus31.25 - 500[1]
Fraxinus angustifoliaGram-positive and Gram-negative bacteria20 - 300[1]
Hirtellina lobeliaMultidrug-resistant bacteria and fungi4 - 512[1]

Note: The variability in MIC values can be attributed to the differing composition of the essential oils, the specific bacterial strains tested, and the methodologies employed.

Experimental Protocols

Due to the low water solubility of this compound, it is recommended to prepare stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[2][3] It is crucial to perform a solvent toxicity control to ensure that the final concentration of the solvent in the assay does not inhibit bacterial growth.

Broth Microdilution Method for MIC and MBC Determination

This method is used to quantitatively determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (MHB with inoculum, no this compound) and a negative control (MHB only). Also, include a solvent control with the highest concentration of DMSO used in the assay.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a fresh agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound stock solution (as prepared for the broth microdilution method)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Protocol:

  • Preparation of Inoculum and Inoculation of Agar Plate:

    • Prepare the bacterial inoculum as described for the broth microdilution method.

    • Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Application of this compound:

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution onto a sterile filter paper disk.

    • Allow the solvent to evaporate completely.

  • Disk Placement and Incubation:

    • Place the this compound-impregnated disk onto the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • Include a positive control (a disk with a standard antibiotic) and a negative control (a disk with the solvent used to dissolve this compound).

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC/MBC) cluster_disk Agar Disk Diffusion Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of this compound in 96-well plate Stock_Solution->Serial_Dilution Disk_Prep Impregnate disks with This compound Stock_Solution->Disk_Prep Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation_MIC Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation_MIC Inoculation_Disk Inoculate MHA plate with bacterial lawn Bacterial_Culture->Inoculation_Disk Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 37°C for 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Plating_MBC Plate from clear wells onto agar Read_MIC->Plating_MBC Incubation_MBC Incubate at 37°C for 24h Plating_MBC->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC Inoculation_Disk->Disk_Prep Disk_Placement Place disks on agar Disk_Prep->Disk_Placement Incubation_Disk Incubate at 37°C for 18-24h Disk_Placement->Incubation_Disk Read_Zone Measure Zone of Inhibition Incubation_Disk->Read_Zone

Caption: Experimental workflow for determining the in vitro antibacterial activity of this compound.

Hypothesized Antibacterial Mechanism of this compound against S. aureus

The following diagram illustrates the potential antibacterial mechanisms of this compound against Staphylococcus aureus, based on in silico computational screening studies. These proposed pathways require experimental validation.

hypothesized_mechanism cluster_cell_wall Cell Wall Synthesis Inhibition cluster_dna DNA Synthesis Inhibition T_Muurolol This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) T_Muurolol->PBP2a potentially inhibits D_Ala_Ligase D-Ala:D-Ala Ligase T_Muurolol->D_Ala_Ligase potentially inhibits DHFR Dihydrofolate Reductase (DHFR) T_Muurolol->DHFR potentially inhibits Peptidoglycan Peptidoglycan Cross-linking PBP2a->Peptidoglycan inhibits D_Ala_Ligase->Peptidoglycan inhibits precursor formation Cell_Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan->Cell_Wall_Integrity Folic_Acid Folic Acid Synthesis DHFR->Folic_Acid catalyzes Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication

Caption: Hypothesized antibacterial mechanism of this compound against S. aureus.

References

Application Note: Assessment of T-Muurolol Cytotoxicity using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-Muurolol is a sesquiterpenoid alcohol found in various essential oils of aromatic and medicinal plants. It has been investigated for a range of bioactivities, including antimicrobial and anti-inflammatory effects.[1][2][3] As with any compound under investigation for therapeutic potential, a thorough evaluation of its cytotoxic profile is essential.[4] Cell viability assays are fundamental in toxicology and drug discovery to determine the concentration at which a substance exhibits toxicity to cells.

This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized solution.

Principle of the MTT Assay

The MTT assay is based on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium dye, MTT, to an insoluble purple formazan. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This allows for the quantitative determination of this compound's cytotoxic effect on a cell population.

Experimental Protocol

Materials and Reagents

  • This compound (ensure high purity)

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (ELISA reader)

  • Sterile pipette tips and tubes

  • Multichannel pipette

Procedure

  • Cell Seeding: a. Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various working concentrations in serum-free medium. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%). b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells. d. Include a "vehicle control" group (cells treated with the solvent at the same final concentration as the this compound treated wells) and a "no-cell control" group (medium only, for background absorbance). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the purple crystals.

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). b. Use a reference wavelength of 650 nm or higher to subtract background absorbance.

Data Analysis

  • Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data from the cytotoxicity assessment of this compound can be summarized in a table for clear comparison.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.082100%
0.11.2310.07598.2%
11.1580.06992.3%
100.9820.05178.3%
500.6150.04349.0%
1000.3210.03525.6%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: this compound Treatment cluster_2 Day 3/4: MTT Assay & Data Acquisition Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare this compound Dilutions Incubate1->Prepare Treat Add this compound to Cells Prepare->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO, 100 µL/well) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Potential Signaling Pathway for Cytotoxicity

While the precise cytotoxic mechanism of this compound is still under investigation, many natural compounds induce apoptosis. The following diagram illustrates a general intrinsic apoptosis pathway that could be a potential mechanism of action.

G TMuurolol This compound Cell Target Cell TMuurolol->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Anti-inflammatory Activity Testing of T-Muurolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols provide a comprehensive framework for assessing the anti-inflammatory properties of the sesquiterpenoid T-Muurolol. It is important to note that, to date, the anti-inflammatory potential of this compound has been primarily indicated through in silico (computational) studies.[1] The experimental protocols detailed below are therefore presented as established and validated methods for the in vitro and in vivo evaluation of novel anti-inflammatory compounds like this compound, rather than a summary of completed studies on this specific agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. This compound, a cadinene sesquiterpenoid, has been identified as a potential anti-inflammatory agent through computational screening.[1] This was based on its strong binding interactions with key pro-inflammatory enzymes, cyclooxygenase-2 (COX-2) and NAD(P)H oxidase, suggesting a potential mechanism of action.[1] These in silico findings warrant experimental validation to characterize the bioactivity and therapeutic potential of this compound.

These application notes provide detailed protocols for a tiered approach to evaluating the anti-inflammatory activity of this compound, from initial in vitro screening to in vivo proof-of-concept studies.

In Silico Screening Data Summary

A computational study investigated the interaction of this compound with proteins relevant to inflammation. The binding affinities, calculated as binding energy (kcal/mol), suggest a potential inhibitory action.

Target ProteinThis compound Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)Implication
Cyclooxygenase-2 (COX-2)-6.3IbuprofenNot SpecifiedPotential inhibition of prostaglandin (B15479496) synthesis.[1]
NAD(P)H Oxidase-6.4Not SpecifiedNot SpecifiedPotential reduction of oxidative stress.[1]

Experimental Protocols

In Vitro Anti-inflammatory Activity

3.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard primary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A set of wells should remain unstimulated as a negative control.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of this compound.

3.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • As in section 3.1.1.

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

Protocol:

  • Follow steps 1-4 from the Nitric Oxide Inhibition protocol (section 3.1.1).

  • Supernatant Collection: After the 24-hour incubation with LPS and this compound, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves.

3.1.3. Western Blot Analysis for iNOS and COX-2 Expression

This method determines if this compound inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • LPS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and then stimulate with LPS as described previously.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

In Vivo Anti-inflammatory Activity

3.2.1. Carrageenan-Induced Paw Edema in Mice or Rats

This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Pletysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Administer this compound or the control drugs orally or intraperitoneally 1 hour before the carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay a RAW 264.7 Macrophage Culture b Treatment with this compound + LPS a->b c Nitric Oxide (NO) Assay (Griess Reagent) b->c d Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) b->d e Western Blot (iNOS, COX-2) b->e f Cell Viability Assay (MTT) b->f g Animal Model (e.g., Mice/Rats) h This compound Administration g->h i Carrageenan-induced Paw Edema h->i j Measure Paw Volume i->j

Experimental workflow for this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->IKK NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes activates transcription nucleus Nucleus TMuurolol This compound TMuurolol->IKK Inhibits?

Hypothesized NF-κB pathway inhibition.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 genes Pro-inflammatory Gene Expression AP1->genes activates TMuurolol This compound TMuurolol->TAK1 Inhibits?

Hypothesized MAPK pathway inhibition.

Conclusion

The provided protocols offer a robust starting point for the experimental validation of this compound as an anti-inflammatory agent. The in silico data suggests that this compound may act by inhibiting COX-2 and NAD(P)H oxidase. The proposed in vitro and in vivo experiments will be crucial to confirm these predictions, elucidate the mechanisms of action, and determine the therapeutic potential of this compound. A systematic investigation using these methods will provide the necessary data for further drug development efforts.

References

Application Notes and Protocols: T-Muurolol as a Chiral Synthon for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of T-Muurolol, a naturally occurring cadinane (B1243036) sesquiterpenoid, as a chiral starting material for the synthesis of novel antifungal compounds. The inherent stereochemistry of this compound makes it a valuable synthon for the development of new bioactive molecules.

Introduction

This compound is a sesquiterpene alcohol with a well-defined stereochemistry, making it an attractive chiral building block in organic synthesis. Its potential as a synthon is demonstrated in the preparation of derivatives with significant antifungal properties. The structural modifications of this compound, such as hydrogenation and etherification, have been shown to modulate its biological activity against various wood-decay fungi. This document outlines the synthetic transformations of this compound and the corresponding structure-activity relationships observed.

Data Presentation

The following table summarizes the quantitative data for this compound and its synthesized derivatives, focusing on their antifungal activity (IC50) against selected wood-decay fungi and their calculated partition coefficient (log P), a measure of lipophilicity.[1]

CompoundStructureIC50 (mM) vs. Lenzites betulinaIC50 (mM) vs. Trametes versicolorIC50 (mM) vs. Laetiporus sulphureusTotal Mean IC50 (mM)log P
This compound (2) (Structure of this compound)0.250.350.200.274.50
4βH-Muurolan-10β-ol (2a) (Structure of hydrogenated this compound)0.300.320.250.294.85
3β-Ethoxy-T-muurolol (2b) (Structure of ethoxy-T-Muurolol)0.220.280.220.245.23

Experimental Protocols

The following are generalized protocols for the key chemical transformations of this compound based on reported methodologies.[1]

Protocol 1: Hydrogenation of this compound to 4βH-Muurolan-10β-ol

Objective: To saturate the double bond of the this compound ring system to investigate the role of unsaturation in antifungal activity.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (105.7 mg) in methanol (5 mL).

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere for 16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 4βH-muurolan-10β-ol.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

  • Confirm the structure of the product using IR, MS, and NMR spectroscopy.

Protocol 2: Etherification of this compound to 3β-Ethoxy-T-muurolol

Objective: To introduce an ethoxy group at the C3 position to assess the impact of this modification on lipophilicity and antifungal efficacy.

Materials:

Procedure:

  • To a solution of this compound in a suitable solvent, add an excess of ethanol.

  • Add a catalytic amount of an acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the catalyst with a mild base and remove it by filtration.

  • Remove the solvent and excess ethanol under reduced pressure.

  • Purify the resulting 3β-ethoxy-T-muurolol by silica gel column chromatography.

  • Characterize the final product by spectroscopic methods (IR, MS, NMR).

Visualizations

Synthesis_Workflow TMuurolol This compound Hydrogenation Hydrogenation (H₂, Pd/C, MeOH) TMuurolol->Hydrogenation Etherification Etherification (Ethanol, Acid Catalyst) TMuurolol->Etherification Product_H 4βH-Muurolan-10β-ol Hydrogenation->Product_H Product_E 3β-Ethoxy-T-muurolol Etherification->Product_E Bioassay Antifungal Bioassay Product_H->Bioassay Product_E->Bioassay SAR_Concept cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 Structure-Activity Relationship TMuurolol This compound (Chiral Synthon) Modification Hydrogenation / Etherification TMuurolol->Modification Derivatives Novel Derivatives Modification->Derivatives Bioactivity Antifungal Activity (IC50) Derivatives->Bioactivity Lipophilicity Lipophilicity (log P) Derivatives->Lipophilicity SAR Structure-Activity Relationship (SAR) Bioactivity->SAR Lipophilicity->SAR

References

Formulation of T-Muurolol for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol, a sesquiterpene alcohol, has garnered significant interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] Its lipophilic nature presents a challenge for topical formulation, requiring strategies to enhance its solubility, stability, and skin penetration. These application notes provide a comprehensive guide to formulating and evaluating this compound for topical delivery, including detailed experimental protocols and an exploration of its potential mechanisms of action. While in-silico studies have shown promise for this compound's efficacy, particularly against Staphylococcus aureus, experimental data is crucial for validation.[1][2]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental for effective formulation development.

PropertyValue/DescriptionSource
Chemical Class Sesquiterpenoid
Molecular Formula C15H26O
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility.
ADMET Prediction (in silico) Low water solubility, high Caco-2 cell permeability (1.479).

Formulation Strategies for Topical Delivery

The low water solubility of this compound necessitates the use of advanced formulation strategies to ensure its effective delivery into the skin. Two promising approaches are Nanoemulgels and Solid Dispersions.

Nanoemulgel Formulation

Nanoemulgels are nano-sized emulsions incorporated into a gel base, offering advantages such as enhanced drug solubilization, improved stability, and better skin penetration.

Protocol for Preparation of this compound Nanoemulgel (0.5% w/w):

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Gelling agent (e.g., Carbopol 940)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified water

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various ratios of oil, surfactant/co-surfactant mixture (Smix), and water. Titrate the oil and Smix mixture with water and observe for transparency to identify the nanoemulsion region.

  • Preparation of Nanoemulsion:

    • Dissolve this compound (0.5% w/w) in the selected oil.

    • Add the required amount of Smix (surfactant and co-surfactant) to the oil phase.

    • Add the aqueous phase dropwise to the oil phase with continuous stirring on a magnetic stirrer until a transparent and homogenous nanoemulsion is formed.

  • Preparation of Nanoemulgel:

    • Disperse the gelling agent (e.g., 1% w/w Carbopol 940) in purified water and allow it to swell.

    • Slowly add the prepared this compound nanoemulsion to the gel base with continuous stirring.

    • Neutralize the gel using a neutralizing agent (e.g., Triethanolamine) to achieve the desired pH (typically 5.5-6.5 for topical formulations) and viscosity.

Characterization of Nanoemulgel:

ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogeneous, translucent, and free from lumps
pH pH meter5.5 - 6.5
Viscosity Brookfield ViscometerAppropriate for topical application
Droplet Size & PDI Dynamic Light Scattering< 200 nm, PDI < 0.3
Drug Content HPLC-UV95% - 105% of the labeled amount
Solid Dispersion Formulation

Solid dispersion technology can enhance the dissolution rate and solubility of poorly water-soluble drugs by dispersing them in a hydrophilic carrier at the molecular level.

Protocol for Preparation of this compound Solid Dispersion (1:5 drug to carrier ratio):

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyethylene glycol (PEG) 6000, Soluplus®)

  • Methanol (B129727)

Procedure (Solvent Evaporation Method):

  • Dissolve this compound and the hydrophilic carrier in a suitable solvent like methanol in a round-bottom flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid mass in a desiccator to remove any residual solvent.

  • Pulverize the dried mass and sieve to obtain a uniform powder.

Incorporation into a Cream Base: The prepared solid dispersion can be incorporated into a standard oil-in-water cream base during the formulation process.

Characterization of Solid Dispersion:

ParameterMethodExpected Outcome
Drug Content HPLC-UVUniform drug distribution
Dissolution Rate USP Dissolution ApparatusEnhanced dissolution compared to pure this compound
Physical State DSC, XRDAmorphous state of this compound

Analytical Methods for Quantification of this compound

Accurate and validated analytical methods are essential for determining the drug content in the formulation and for permeation studies.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely in the range of 200-220 nm due to the lack of a strong chromophore).

  • Injection Volume: 20 µL

Validation Parameters (as per ICH Q2(R1) guidelines):

ParameterMethodAcceptance Criteria
Linearity Calibration curve with 5-7 concentrationsR² > 0.999
Accuracy Recovery studies at 3 levels (80%, 100%, 120%)98% - 102%
Precision Repeatability (intra-day) and Intermediate Precision (inter-day)RSD < 2%
LOD & LOQ Signal-to-noise ratio or standard deviation of the response and the slopeTo be determined
Specificity Analysis of blank formulation and formulation with this compoundNo interference from excipients
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like terpenes.

Instrumentation:

  • GC system coupled with a Mass Spectrometer

  • Capillary column (e.g., HP-5MS)

Chromatographic Conditions (Example):

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate components.

  • MS Detection: Scan mode to identify this compound based on its mass spectrum and retention time.

Experimental Protocols for Efficacy and Safety Evaluation

In Vitro Skin Permeation Study

This study evaluates the ability of the this compound formulation to penetrate the skin.

Protocol using Franz Diffusion Cells:

Materials:

  • Franz diffusion cells

  • Porcine or human skin membrane (epidermis or full-thickness)

  • Receptor medium (e.g., Phosphate buffer pH 7.4 with a solubilizing agent like 0.5% Tween 80 to maintain sink conditions)

  • This compound formulation

Procedure:

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped. Maintain the temperature at 32 ± 1°C.

  • Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor medium.

  • Analyze the samples for this compound concentration using a validated HPLC-UV or GC-MS method.

  • At the end of the study, dismount the skin, and determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis).

Data Presentation:

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
0Experimental ValueCalculated Value
2Experimental ValueCalculated Value
4Experimental ValueCalculated Value
6Experimental ValueCalculated Value
8Experimental ValueCalculated Value
12Experimental ValueCalculated Value
24Experimental ValueCalculated Value
Antimicrobial Activity Assay

This assay determines the effectiveness of the this compound formulation against relevant skin pathogens.

Protocol (Agar Well Diffusion Method):

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Agar (MHA) plates

  • This compound formulation

  • Positive control (e.g., Mupirocin cream)

  • Negative control (placebo formulation)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the MHA plates.

  • Create wells (e.g., 6 mm in diameter) in the agar.

  • Fill the wells with the this compound formulation, positive control, and negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Data Presentation:

FormulationZone of Inhibition (mm) against S. aureus
This compound Formulation (0.5%)Experimental Value
Positive Control (Mupirocin)Experimental Value
Negative Control (Placebo)Experimental Value
Anti-inflammatory Activity Assay

This assay evaluates the potential of the this compound formulation to reduce inflammation.

Protocol (In Vitro - Inhibition of Nitric Oxide Production in Macrophages):

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • This compound solution (in DMSO, then diluted in media)

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the untreated control).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Data Presentation:

TreatmentConcentration% NO InhibitionIC50 Value
This compounde.g., 1 µMExperimental ValueCalculated Value
e.g., 5 µMExperimental Value
e.g., 10 µMExperimental Value
Dexamethasonee.g., 1 µMExperimental ValueCalculated Value
Safety and Irritation Studies

Protocol (In Vitro - Cytotoxicity on Human Keratinocytes):

Materials:

  • HaCaT cell line (human keratinocytes)

  • MTT or XTT reagent

  • This compound solution

Procedure:

  • Seed HaCaT cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound for 24-48 hours.

  • Assess cell viability using the MTT or XTT assay, which measures mitochondrial activity.

  • Calculate the percentage of cell viability compared to the untreated control.

Protocol (Ex Vivo - Dermal Irritation):

This can be assessed as part of the in vitro skin permeation study by observing any changes in the skin's appearance (e.g., color, texture) after the 24-hour exposure. For more formal irritation testing, established protocols using reconstructed human epidermis models are recommended.

Proposed Signaling Pathways of this compound in Skin

Based on its known anti-inflammatory and antimicrobial properties, this compound is hypothesized to modulate key signaling pathways involved in skin inflammation and host defense.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon activation by stimuli like LPS or pro-inflammatory cytokines, it upregulates the expression of inflammatory mediators. This compound may inhibit this pathway, leading to a reduction in inflammation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation TMuurolol This compound TMuurolol->IKK Inhibition Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress, including inflammation. This compound may exert its anti-inflammatory effects by modulating the activity of key kinases in this pathway, such as p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation TMuurolol This compound TMuurolol->p38 Modulation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression

Caption: Proposed modulation of the p38 MAPK pathway by this compound.

Disruption of Bacterial Cell Wall Synthesis

In silico studies suggest that this compound can inhibit key enzymes involved in the synthesis of the bacterial cell wall in S. aureus, such as Penicillin-Binding Proteins (PBPs). This disruption would lead to bacterial cell lysis and death.

Bacterial_Cell_Wall_Synthesis Precursors Cell Wall Precursors PBP Penicillin-Binding Proteins (PBPs) Precursors->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Lysis Cell Lysis PBP->Lysis CellWall Stable Cell Wall Crosslinking->CellWall TMuurolol This compound TMuurolol->PBP Inhibition

Caption: Proposed mechanism of this compound's antibacterial action.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel topical therapies for inflammatory and infectious skin conditions. The formulation strategies and experimental protocols outlined in these application notes provide a robust framework for its preclinical development. Future research should focus on conducting these experimental studies to generate quantitative data on the efficacy and safety of this compound formulations. Furthermore, detailed mechanistic studies are required to validate the proposed signaling pathways and to fully elucidate its mode of action in the skin. Successful completion of these studies will be crucial for the translation of this compound from a promising molecule to a clinically relevant topical agent.

References

Application Notes and Protocols for Assessing T-Muurolol Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for assessing the synergistic antimicrobial effects of T-Muurolol, a naturally occurring sesquiterpenoid, when used in combination with conventional antibiotics. The emergence of antibiotic resistance necessitates the exploration of novel combination therapies to enhance the efficacy of existing drugs. This compound has demonstrated potential antimicrobial properties, and evaluating its synergy with established antibiotics is a critical step in developing new therapeutic strategies.[1][2][3]

Introduction to Synergy Testing

When two or more drugs are used in combination, their interaction can be classified as synergistic, additive, indifferent, or antagonistic.

  • Synergy: The combined effect of the two agents is significantly greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Indifference: The combined effect is similar to the effect of the more active agent alone.

  • Antagonism: The combined effect is less than the effect of the more active agent alone.

The primary methods for assessing synergy in vitro are the checkerboard assay and the time-kill curve assay.[4][5]

Key Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic potential of two antimicrobial agents. It involves testing various combinations of two drugs in a microtiter plate to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol (B145695) for this compound and sterile distilled water for many antibiotics). The stock concentration should be at least 10-20 times the expected MIC.

    • Prepare Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.

    • The resulting plate will contain a grid of wells with varying concentrations of both agents.

    • Include control wells:

      • Row H: Antibiotic only (to determine its MIC).

      • Column 11: this compound only (to determine its MIC).

      • Column 12 (wells A-D): Growth control (no antimicrobial agents).

      • Column 12 (wells E-H): Sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells).

    • The final volume in each well should be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Antibiotic

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation:

The results of a checkerboard assay can be summarized in the following table:

Test OrganismAntibioticThis compound MIC (µg/mL)Antibiotic MIC (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FICIInterpretation
S. aureus ATCC 29213Antibiotic X64161620.375Synergy
E. coli ATCC 25922Antibiotic Y12886420.75Additive
Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time and is considered the gold standard for synergy testing.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic as described for the checkerboard assay.

    • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing MHB.

  • Assay Setup:

    • Set up flasks with the following conditions (using concentrations determined from the checkerboard assay, e.g., ¼ x MIC or ½ x MIC):

      • Growth control (no antimicrobial agents).

      • This compound alone.

      • Antibiotic alone.

      • This compound and antibiotic in combination.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Bacterial Viability Assessment:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference is a < 2 log₁₀ but > 1 log₁₀ change in CFU/mL.

    • Antagonism is a ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Data Presentation:

The results of a time-kill curve assay can be summarized in the following table:

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (this compound)Log₁₀ CFU/mL (Antibiotic)Log₁₀ CFU/mL (Combination)
05.75.75.75.7
47.26.55.14.2
88.57.04.53.1
129.17.24.0<2.0
249.37.13.8<2.0

Visualizing Workflows and Mechanisms

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_reagents Prepare Reagents (this compound, Antibiotic, Media) checkerboard Checkerboard Assay prep_reagents->checkerboard time_kill Time-Kill Curve Assay prep_reagents->time_kill prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->checkerboard prep_inoculum->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret_fici Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret_fici interpret_curves Interpret Log Reduction (Synergy, Indifference, Antagonism) plot_curves->interpret_curves

Caption: Workflow for assessing this compound and antibiotic synergy.

Proposed Mechanism of this compound Action

In silico studies suggest that this compound may exert its antibacterial effect by targeting key bacterial proteins involved in essential cellular processes. A potential synergistic mechanism could involve this compound disrupting the bacterial cell membrane or inhibiting a key enzyme, thereby facilitating the entry or action of a conventional antibiotic.

T_Muurolol_Mechanism cluster_agents Antimicrobial Agents cluster_bacterium Bacterial Cell cluster_effect Outcome t_muurolol This compound bacterial_protein Target Bacterial Protein (e.g., Lipase, Dihydrofolate Reductase) t_muurolol->bacterial_protein Inhibits antibiotic Conventional Antibiotic antibiotic_target Antibiotic Target (e.g., Cell Wall, Ribosome) antibiotic->antibiotic_target Inhibits inhibition Inhibition of Bacterial Growth bacterial_protein->inhibition antibiotic_target->inhibition synergy Synergistic Effect inhibition->synergy

Caption: Putative mechanism of this compound and antibiotic synergy.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's synergistic potential with conventional antibiotics. The checkerboard assay offers a valuable screening tool, while the time-kill curve assay provides more detailed insights into the dynamics of the interaction. By employing these methods, researchers can identify promising combinations that may lead to the development of more effective therapies to combat antibiotic-resistant infections. Further in vivo studies are recommended to validate the in vitro findings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing T-Muurolol Yield from Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of T-Muurolol. This resource is designed for researchers, scientists, and drug development professionals. Please note that while literature specifically detailing the optimization of this compound yield via hydrodistillation is limited, the following guidance is based on established principles for the extraction of sesquiterpenes and other essential oils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is optimizing its yield important?

This compound is a sesquiterpenoid alcohol found in various aromatic plants. Optimizing its extraction yield is crucial for research and development, particularly due to its potential as an antibacterial agent.[1][2] Studies have investigated its efficacy against infections, such as those caused by Staphylococcus aureus, making efficient isolation a key step for further in vitro and in vivo studies.[1][2][3]

Q2: What is hydrodistillation and how does it work for terpene extraction?

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. The process involves boiling the plant material directly in water. The resulting steam, which contains the volatile compounds (including terpenes like this compound), is captured and cooled in a condenser. Upon condensation, the essential oil, which is typically immiscible with water, separates and can be collected. This method is favored for its simplicity and for avoiding the use of organic solvents.

Q3: What are the primary factors influencing the yield of this compound during hydrodistillation?

Several key parameters can significantly impact the final yield of essential oils. These include the solid-to-liquid (plant material to water) ratio, distillation time, and temperature/heating rate. The quality and characteristics of the plant material itself, such as the part of the plant used, geographical origin, and harvesting time, also play a critical role. Optimizing these factors is essential to maximize extraction efficiency.

Q4: How can pretreatment of the plant material enhance extraction yield?

Pretreatment of plant material before hydrodistillation can significantly increase the yield of essential oils by improving the release of volatile compounds. Common methods include:

  • Drying: Reduces the water content of fresh plant material, which can sometimes improve extraction efficiency. However, the drying temperature must be controlled to avoid loss of volatile components.

  • Size Reduction: Grinding or chopping the plant material increases the surface area, allowing for better penetration of steam and facilitating the release of essential oils from the plant tissue.

  • Ultrasonic-Assisted Extraction (UAE): Using ultrasound as a pretreatment can disrupt plant cell walls, enhancing solvent access to the cell contents and improving yield.

  • Enzymatic Treatment: The use of enzymes like cellulases or pectinases can break down the cell wall structure, leading to a more efficient release of essential oils.

Troubleshooting Guide

Problem: Low or no yield of this compound.

Possible CauseRecommended Solution
Inadequate Plant Material Preparation Ensure the plant material is properly comminuted (ground or chopped) to increase surface area. For woody materials, consider macerating (soaking) the material in water overnight before distillation to soften the tissue.
Incorrect Distillation Parameters Optimize the water-to-plant material ratio; too much water can lead to hydrolysis of some compounds, while too little can cause charring. Experiment with different distillation times, as some compounds are extracted more slowly than others.
Steam Channeling This occurs when steam creates preferential paths through the plant material, bypassing large portions of it. To prevent this, pack the distillation flask evenly, ensuring the plant material is not too tightly compacted, which could impede steam flow.
Incomplete Condensation Check that the condenser is functioning efficiently with a sufficient flow of cold water. If the condenser is warm to the touch, volatile compounds may be escaping with the uncondensed steam.

Problem: Inconsistent yields between experimental batches.

Possible CauseRecommended Solution
Variability in Plant Material The concentration of phytochemicals can vary based on harvest time, season, and plant maturity. Standardize the collection of plant material to ensure consistency between batches. Use the same plant part for each extraction.
Lack of Process Standardization Ensure all parameters (particle size, water ratio, heating rate, distillation time) are kept consistent for each run. Document every step of the protocol meticulously to ensure reproducibility.
Inaccurate Measurement Use calibrated scales and volumetric glassware to ensure precise measurements of both plant material and water. Small variations can lead to different outcomes.

Problem: Suspected thermal degradation of this compound.

Possible CauseRecommended Solution
Excessive Distillation Time or Temperature Terpenes and other essential oil constituents can be sensitive to heat and may degrade or undergo chemical changes with prolonged exposure to high temperatures. Determine the optimal, shortest distillation time that provides a good yield. Hydrodistillation naturally occurs at the boiling point of water, but avoiding unnecessarily long exposure is key.
Hydrolysis Prolonged contact with boiling water can cause hydrolysis of certain compounds, such as esters, altering the chemical profile and potentially reducing the yield of the target compound. Using the appropriate amount of water and minimizing distillation time can mitigate this risk.

Quantitative Data on Hydrodistillation Parameters

The following table summarizes the impact of various parameters on essential oil yield, based on studies of different plant materials. These should be considered as starting points for the optimization of this compound extraction.

Table 1: Impact of Key Hydrodistillation Parameters on Essential Oil Yield (General Examples)

ParameterConditionExpected Impact on YieldReference Example(s)
Distillation Time Increasing time from 23.4 to 120 minIncreased yieldFennel seeds showed the highest yield at 120 min.
Solid-to-Liquid Ratio Decreasing ratio from 1:20 to 1:10 (g/mL)Increased yieldA 1:10 ratio was optimal for fennel seeds.
Plant Material Pretreatment Crushing/Grinding vs. WholeIncreased yieldCrushing raw materials can improve yield.
Ultrasound Pretreatment Applying ultrasound for 5-40 min prior to HDIncreased yieldUltrasonic pretreatment has been shown to improve essential oil yield from basil.
Microwave-Assisted Hydrodistillation (MAHD) Optimizing microwave power and timeCan increase yield and reduce extraction timeOptimal conditions for Cinnamomum camphora leaf were 786W for 35.57 min.

Experimental Protocols

Protocol 1: Standard Hydrodistillation using a Clevenger-type Apparatus

  • Preparation: Weigh a specific amount of dried and ground plant material (e.g., 100 g).

  • Charging the Still: Place the plant material into a round-bottom flask (e.g., 2 L). Add a calculated volume of distilled water to achieve the desired solid-to-liquid ratio (e.g., 1:10 w/v, so 1000 mL of water).

  • Apparatus Setup: Assemble the Clevenger-type apparatus with the flask, ensuring all glass joints are properly sealed. Connect the condenser to a cold water source.

  • Distillation: Begin heating the flask using a heating mantle. Once boiling commences, continue the distillation for a predetermined time (e.g., 2 hours). The steam and volatilized oil will rise, cool in the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Collection: After the distillation period, turn off the heat and allow the apparatus to cool completely. Record the volume of the collected essential oil.

  • Separation and Storage: Carefully open the stopcock to drain the aqueous layer (hydrosol) first, then collect the essential oil layer into a dark glass vial. Store at 4°C.

Protocol 2: Ultrasound-Assisted Pretreatment for Enhanced Extraction

  • Preparation: Weigh a specific amount of ground plant material (e.g., 20 g) and place it into a beaker.

  • Solvent Addition: Add the required volume of distilled water or a buffer solution (e.g., 250 mL).

  • Sonication: Immerse an ultrasonic probe into the plant/water mixture. Apply ultrasonic power (e.g., 100% of 200W) for a set duration (e.g., 5-10 minutes). Monitor the temperature to prevent overheating and potential degradation of thermolabile compounds.

  • Transfer: After sonication, transfer the entire mixture into the distillation flask.

  • Hydrodistillation: Proceed with the hydrodistillation process as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of optimizing this compound yield.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction & Analysis cluster_optimize Phase 3: Optimization cluster_options Pretreatment Options cluster_params HD Parameters Plant Plant Material Source Pretreat Pretreatment Plant->Pretreat Drying Drying Pretreat->Drying Grinding Grinding Pretreat->Grinding Sonication Sonication Pretreat->Sonication HD Hydrodistillation Collection Oil-Water Separation HD->Collection Analysis Analysis (GC-MS) Collection->Analysis Yield Calculate Yield & Purity Analysis->Yield Decision Yield Optimized? Yield->Decision Decision->HD No, Adjust Parameters Final Final Protocol Decision->Final Yes Drying->HD Grinding->HD Sonication->HD Time Time Time->HD Ratio Water Ratio Ratio->HD Rate Heating Rate Rate->HD

Caption: Experimental workflow for optimizing this compound hydrodistillation yield.

G cluster_inputs Primary Factors cluster_effects Intermediate Effects cluster_outputs Final Outcomes P1 Plant Material (Part, Age, Harvest Time) E3 Compound Diffusion Rate P1->E3 O2 Chemical Purity P1->O2 P2 Process Parameters (Time, Temp, Water Ratio) P2->E3 E4 Vapor Pressure Alteration P2->E4 O3 Process Cost & Time P2->O3 P3 Pretreatment (Grinding, Sonication) E1 Cell Wall Disruption P3->E1 E2 Increased Surface Area P3->E2 E1->E3 E2->E3 O1 This compound Yield E3->O1 E4->O1 O1->O2 O1->O3

Caption: Interplay of factors influencing the outcomes of hydrodistillation.

References

T-Muurolol solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of T-Muurolol in common laboratory solvents. The following information includes a summary of known solubility characteristics, a detailed protocol for determining solubility, and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A: this compound is a sesquiterpenoid, which is a class of organic compounds that are generally hydrophobic (lipophilic). As such, it exhibits poor solubility in aqueous solutions and is considered practically insoluble in water, with a predicted water solubility of approximately 0.056 g/L[1]. Conversely, it is soluble in several common organic solvents.

Q2: In which organic solvents is this compound known to be soluble?

A: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[2].

Q3: I am having trouble dissolving this compound. What are the initial troubleshooting steps?

A: If you are encountering issues with dissolving this compound, start with basic physical methods to enhance dissolution. These include agitation, such as vortexing or stirring, and gentle warming of the solution[2]. Sonication can also be effective in breaking down compound aggregates and increasing the surface area exposed to the solvent. However, exercise caution with heat-sensitive compounds.

Q4: My this compound precipitates when I add my aqueous buffer to the stock solution. Why is this happening and what can I do?

A: This is a common issue when working with hydrophobic compounds like this compound, which are often initially dissolved in a water-miscible organic solvent like DMSO. When the aqueous buffer is added, the overall polarity of the solvent system increases, causing the hydrophobic compound to precipitate out of the solution. To mitigate this, you can try preparing a more dilute stock solution or using co-solvents in your final solution. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system, such as in cell-based assays where high concentrations can be toxic.

This compound Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Observations
Chloroform
Dichloromethane
Ethyl Acetate
Acetone
Dimethyl Sulfoxide (DMSO)
Ethanol
Methanol
Acetonitrile
WaterPractically insoluble[1]

Experimental Protocol: Determination of this compound Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent using the shake-flask method, which is a widely recognized technique.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, acetone)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Troubleshooting and Experimental Workflow

The following diagram outlines a systematic workflow for addressing solubility challenges with this compound.

Solubility_Workflow start Start: Dissolve this compound in desired solvent check_dissolution Does it dissolve completely? start->check_dissolution successful_dissolution Solution is ready for experiment check_dissolution->successful_dissolution Yes troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No agitate Agitate (Vortex/Stir) troubleshoot->agitate warm Gentle Warming agitate->warm sonicate Sonicate warm->sonicate recheck_dissolution Re-check for dissolution sonicate->recheck_dissolution recheck_dissolution->successful_dissolution Yes change_solvent Consider a different solvent (e.g., DMSO, Chloroform) recheck_dissolution->change_solvent No protocol Determine quantitative solubility using the experimental protocol change_solvent->protocol

A step-by-step workflow for addressing this compound solubility issues.

References

Technical Support Center: Overcoming T-Muurolol Solubility Challenges in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the sesquiterpenoid T-Muurolol in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a naturally occurring sesquiterpenoid alcohol with demonstrated biological activities, including antibacterial and anti-inflammatory properties. Like many hydrophobic compounds, this compound has poor water solubility, which can lead to several challenges in bioassays. These include precipitation of the compound in aqueous culture media, leading to inaccurate and non-reproducible results. Achieving a homogenous solution is critical for accurate determination of its biological efficacy.

Q2: What is the most common solvent for dissolving this compound for bioassays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used organic solvent for preparing stock solutions of this compound for in vitro studies. It is effective at dissolving this compound at high concentrations. However, it is crucial to be mindful of the final DMSO concentration in the assay, as it can exhibit toxicity to cells.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept below 1% (v/v), and ideally at or below 0.5%. Some sensitive cell lines may even require lower concentrations, so it is always recommended to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.

Q4: My this compound precipitates when I dilute my DMSO stock solution into the aqueous bioassay medium. What can I do?

A4: This is a common issue known as "crashing out." Here are several troubleshooting steps you can take:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the pre-warmed bioassay medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warm the Medium: Always use a bioassay medium that has been pre-warmed to the incubation temperature of your experiment (e.g., 37°C). Adding a cold compound solution to a warm medium can cause precipitation.

  • Increase Mixing: Gently vortex or pipette the solution up and down immediately after adding the this compound stock to the medium to ensure rapid and uniform dispersion.

  • Reduce Final Concentration: Your target concentration of this compound may be above its solubility limit in the final assay medium. Try testing a lower concentration range.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several alternative methods can be employed, especially if DMSO toxicity is a concern or if precipitation persists:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

  • Surfactants: Non-ionic surfactants like Tween 80 can be used to create stable emulsions or micellar solutions of this compound in aqueous media. However, it's important to note that surfactants can sometimes interfere with the biological activity of the compound or the assay itself.

  • Co-solvents: In some cases, a combination of solvents may improve solubility. However, the compatibility of any co-solvent with the specific bioassay must be carefully evaluated.

Troubleshooting Guides

Issue: this compound Precipitation During Stock Solution Preparation
Symptom Possible Cause Solution
This compound powder is not dissolving in DMSO.Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution in a 37°C water bath and vortex or sonicate briefly to aid dissolution.
The stock solution appears cloudy or has visible particles.The concentration is above the solubility limit in DMSO.Prepare a less concentrated stock solution. Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any undissolved particles.
Issue: this compound Precipitation in Bioassay Medium
Symptom Possible Cause Solution
Immediate precipitation upon adding DMSO stock to the medium."Crashing out" due to rapid solvent change and exceeding aqueous solubility.1. Perform serial dilutions in pre-warmed medium. 2. Vigorously mix the solution immediately after adding the stock. 3. Lower the final concentration of this compound.
Precipitate forms over time during incubation.Compound instability or interaction with media components.1. Prepare fresh working solutions immediately before use. 2. Evaluate the stability of this compound in your specific medium over the time course of the experiment.
Inconsistent results between replicate wells.Uneven precipitation of the compound.Ensure thorough mixing of the final working solution before and during plating. Visually inspect plates for any signs of precipitation before and after incubation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for working with this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSOSoluble[1]Commonly used for preparing high-concentration stock solutions.
EthanolSolubleCan be used as an alternative to DMSO, but may also have cellular toxicity.
MethanolSolubleAnother potential solvent for stock solutions.
ChloroformSoluble[1]Not suitable for most bioassays due to high toxicity.
DichloromethaneSoluble[1]Not suitable for most bioassays due to high toxicity.
Ethyl AcetateSoluble[1]Generally not used for bioassay stock solutions.
AcetoneSoluble[1]Can be used, but its volatility and potential for cellular toxicity should be considered.
WaterPoorly solubleThe primary reason for solubility challenges in aqueous bioassays.

Table 2: Experimentally Determined Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC Range (µg/mL)Reference
Staphylococcus aureus31.25 - 500
Gram-positive and Gram-negative bacteria20 - 300
Multi-drug resistant bacteria and fungi4 - 512

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in bioassays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for a Cell-Based Assay

Objective: To prepare serial dilutions of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Sterile complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

Procedure:

  • Determine the highest final concentration of this compound to be tested.

  • Calculate the dilution required from your stock solution to achieve this concentration, ensuring the final DMSO concentration is within the acceptable range for your cells (e.g., ≤ 0.5%).

  • Prepare an intermediate dilution of the stock solution in pre-warmed medium if a large dilution factor is required.

  • To prepare the highest concentration working solution, add the appropriate volume of the this compound stock (or intermediate dilution) to a tube containing the pre-warmed cell culture medium.

  • Immediately and gently vortex or pipette the solution up and down to mix thoroughly.

  • Perform serial dilutions from this highest concentration to prepare the other working solutions. For example, for a 2-fold serial dilution, transfer half of the volume of the higher concentration to a tube containing an equal volume of pre-warmed medium.

  • Use these working solutions immediately to treat your cells.

  • Always include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions stock_prep Dissolve this compound in 100% DMSO (e.g., 10-50 mM) intermediate Optional: Prepare intermediate dilution in pre-warmed medium stock_prep->intermediate Small volume prewarm Pre-warm cell culture medium to 37°C prewarm->intermediate serial_dilution Prepare final concentrations via serial dilution in pre-warmed medium intermediate->serial_dilution add_to_cells Add working solutions to cells serial_dilution->add_to_cells vehicle_control Include DMSO vehicle control

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_when When does it occur? cluster_stock_solutions Stock Preparation Solutions cluster_dilution_solutions Dilution in Medium Solutions start Precipitation Observed during_stock During stock prep? start->during_stock during_dilution During dilution in medium? start->during_dilution warm_sonicate Warm to 37°C / Sonicate during_stock->warm_sonicate serial_dilute Use serial dilutions during_dilution->serial_dilute prewarm_medium Pre-warm medium during_dilution->prewarm_medium lower_stock_conc Lower stock concentration warm_sonicate->lower_stock_conc If still persists lower_final_conc Lower final concentration serial_dilute->lower_final_conc If still persists prewarm_medium->lower_final_conc If still persists alt_method Consider alternative solubilization lower_final_conc->alt_method

Caption: Logical steps for troubleshooting this compound precipitation.

signaling_pathway_placeholder Hypothetical Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation promotes transcription TMuurolol This compound TMuurolol->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Stability of T-Muurolol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of T-Muurolol under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound at -20°C in a desiccated environment. The compound should be kept in a tightly sealed container to prevent degradation from moisture and oxidation.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, sesquiterpenoids, in general, are susceptible to degradation through several mechanisms:

  • Oxidation: The double bonds and the tertiary alcohol group in the this compound structure are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of epoxides, aldehydes, ketones, or other oxygenated derivatives.

  • Dehydration: As a tertiary alcohol, this compound may undergo dehydration, especially under acidic conditions or at high temperatures, leading to the formation of additional double bonds and the generation of various isomeric cadinene hydrocarbons.

  • Isomerization: The stereochemistry of this compound is crucial for its biological activity. Changes in pH or exposure to heat can potentially lead to isomerization at chiral centers.

  • Polymerization: Under certain conditions, unsaturated compounds like sesquiterpenoids can undergo polymerization reactions, leading to a loss of the active monomeric compound.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures are expected to accelerate the degradation of this compound. Based on stability studies of similar sesquiterpenoid compounds, such as sesquiterpene lactones, significant degradation can be observed at room temperature (25°C) and above over extended periods. For instance, a study on an Arnica tincture containing sesquiterpene lactones showed a 32% decrease in active compounds at 25°C and a 37% decrease at 30°C over three years. While not this compound, this indicates the general sensitivity of this class of compounds to temperature.

Q4: Is this compound sensitive to light?

Yes, many terpenoids are known to be light-sensitive. Photodegradation can occur, leading to the formation of various degradation products. It is advisable to store this compound in amber vials or otherwise protected from light to minimize this risk.

Q5: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored at the recommended -20°C in a desiccated, dark environment, the compound is expected to be stable for an extended period. However, for solutions of this compound, the stability may be reduced. It is recommended to prepare solutions fresh and store them under the same recommended conditions for short periods. A formal stability study is necessary to establish a definitive shelf-life for specific formulations or solutions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in an older sample of this compound. Degradation of the compound due to improper storage (e.g., high temperature, exposure to light or air).- Confirm the identity and purity of the sample using analytical methods like GC-MS or HPLC. - If degradation is confirmed, use a fresh, properly stored sample for experiments. - Review and optimize storage procedures to prevent future degradation.
Appearance of unexpected peaks in the chromatogram (GC-MS or HPLC) of a this compound sample. - Formation of degradation products (e.g., oxides, isomers, dehydration products). - Contamination of the sample.- Analyze the mass spectra or UV spectra of the unknown peaks to tentatively identify the degradation products. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. - Ensure proper cleaning of analytical instruments and use high-purity solvents to rule out contamination.
Inconsistent results between different batches of this compound. - Variation in the initial purity of the batches. - Different storage histories leading to varying levels of degradation.- Always characterize new batches of this compound for identity and purity upon receipt. - Store all batches under the same, recommended conditions. - If possible, use a single, well-characterized batch for a series of related experiments.
Phase separation or precipitation in a formulated this compound solution. - Poor solubility of this compound in the chosen solvent system. - Degradation of this compound into less soluble products. - Interaction with excipients in the formulation.- Re-evaluate the solubility of this compound in the formulation vehicle. - Analyze the precipitate to determine if it is the parent compound or a degradant. - Conduct excipient compatibility studies to identify any adverse interactions.

Data on Stability of a Representative Sesquiterpenoid Alcohol

Disclaimer: The following table provides illustrative data on the stability of a generic sesquiterpenoid alcohol under various storage conditions. This data is intended to be representative and is not based on direct experimental results for this compound due to the lack of publicly available information. A formal stability study is required to determine the specific stability profile of this compound.

Storage ConditionTime (Months)Purity (%)Appearance
-20°C, Desiccated, Dark 099.5White crystalline solid
699.4No change
1299.3No change
2499.1No change
4°C, Desiccated, Dark 099.5White crystalline solid
698.2No change
1296.5No change
2493.1Slight yellowing
25°C / 60% RH, Exposed to Light 099.5White crystalline solid
195.3Slight yellowing
388.7Yellowish solid
675.2Yellow, sticky solid
40°C / 75% RH, Dark 099.5White crystalline solid
190.1Yellowish solid
378.5Yellow, sticky solid
660.3Brownish, oily residue

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in methanol to prepare a stock solution.

    • In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.

    • Keep one set of vials at room temperature and another at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • In separate vials, add an aliquot of the this compound stock solution to 3% H₂O₂ and 30% H₂O₂.

    • Keep the vials at room temperature and protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C).

    • Prepare a solution of this compound and heat it at 60°C.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Sample at various time points.

  • Analysis:

    • Analyze all samples (stressed and control) by a suitable stability-indicating method, such as GC-MS or HPLC-UV/MS, to determine the percentage of degradation and to identify the degradation products.

Protocol 2: Stability-Indicating GC-MS Method for this compound

Objective: To develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method to quantify this compound and separate it from its potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or hexane) at known concentrations.

  • Sample Preparation: Dilute the samples from the stability studies to an appropriate concentration with the same solvent used for the standards.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify the peaks for any degradation products.

    • Develop a calibration curve from the standard solutions to quantify the amount of this compound remaining in the stressed samples.

    • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) prep->base Expose to Stress Conditions oxid Oxidation (3% & 30% H₂O₂, RT) prep->oxid Expose to Stress Conditions therm Thermal Stress (Solid & Solution, 60-80°C) prep->therm Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress Conditions analysis GC-MS / HPLC Analysis acid->analysis Sample at Time Points base->analysis Sample at Time Points oxid->analysis Sample at Time Points therm->analysis Sample at Time Points photo->analysis Sample at Time Points data Data Interpretation (% Degradation, Impurity Profile) analysis->data

Caption: Experimental workflow for the forced degradation study of this compound.

signaling_pathway cluster_degradation Degradation Pathways TM This compound (C15H26O) ox Oxidation Products (Epoxides, Aldehydes, Ketones) TM->ox O₂, Light, Heat dehy Dehydration Products (Cadinene Isomers) TM->dehy Acid, Heat iso Isomerization Products TM->iso pH, Heat

Caption: Potential degradation pathways of this compound.

Technical Support Center: Troubleshooting T-Muurolol Peak Co-elution in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak co-elution issues with T-Muurolol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following questions and answers address common problems and provide detailed protocols to achieve proper separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound co-elution in my chromatogram?

A1: The most obvious signs of co-elution are distorted peak shapes. Instead of a symmetrical, Gaussian peak, you might observe fronting, tailing, or the appearance of a "shoulder" on the peak.[1] In cases of severe co-elution, you may see two or more merged peaks. However, it is critical to note that perfect, symmetrical co-elution can occur where two compounds elute at the exact same time, showing no obvious visual distortion.[1]

Q2: How can I definitively confirm that my this compound peak is not pure?

A2: The mass spectrometer is the most powerful tool for confirming peak purity.[1] By examining the mass spectrum at different points across the peak (the beginning, the apex, and the end), you can detect the presence of multiple compounds. If the mass spectra are identical across the entire peak, your compound is likely pure. If the spectral profiles shift or show different ions at different points, co-elution is confirmed.[1]

Q3: My this compound peak is co-eluting with another compound. Can I still quantify it without changing my GC method?

A3: Yes, this is often possible due to the capabilities of mass spectrometry. If the co-eluting compounds have different mass spectra and unique, non-overlapping fragment ions, you can perform quantification using Extracted Ion Chromatography (EIC) or by operating the mass spectrometer in Single Ion Monitoring (SIM) mode.[2] This technique involves integrating the peak area of a specific mass-to-charge ratio (m/z) unique to this compound, effectively ignoring the signal from the interfering compound.

Q4: What are the most common compounds that co-elute with this compound?

A4: this compound is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. Its most common co-elutants are its own stereoisomers, which have the same molecular weight and similar chemical properties, making them difficult to separate on standard GC columns. Examples of these isomers include α-Cadinol, δ-Cadinol, epi-α-Muurolol, and τ-Cadinol.

Q5: What GC method parameters should I adjust first to resolve this compound co-elution?

A5: Before considering a column change, you should first attempt to optimize your existing chromatographic method. A systematic approach is recommended:

  • Reduce the Oven Temperature Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 2-3°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.

  • Add an Isothermal Hold: Introduce a period of constant temperature (an isothermal hold) in your oven program around the elution temperature of this compound. This can help separate closely eluting compounds.

  • Optimize Carrier Gas Flow: Ensure your carrier gas (typically Helium) is flowing at its optimal linear velocity for your column dimensions. A flow rate that is too high or too low can decrease separation efficiency.

  • Perform System Maintenance: Check for leaks in the GC inlet or column connections. Contamination in the injector or on the column itself can also lead to poor peak shape and co-elution.

Q6: I've optimized my temperature program, but the peaks are still not resolved. What is the next step?

A6: If method optimization is insufficient, the issue is likely the selectivity of your GC column. To separate isomers, you need a stationary phase that can differentiate between their subtle structural differences. For this compound and its stereoisomers, changing to a chiral capillary column is the most effective solution. These columns contain derivatized cyclodextrins that provide the necessary enantiomeric and diastereomeric selectivity.

Experimental Protocols

Protocol 1: Confirming Co-elution via Mass Spectral Analysis
  • Open your chromatogram in your GC-MS data analysis software.

  • Select the this compound peak of interest.

  • Display the mass spectrum for the very beginning of the peak (the upslope). Note the major ions and their relative abundances.

  • Display the mass spectrum for the apex of the peak. Compare it to the first spectrum.

  • Display the mass spectrum for the end of the peak (the downslope). Compare it to the previous two spectra.

  • Result Interpretation: If all three spectra are identical, the peak is likely pure. If the spectra show significant differences in the ions present or their relative ratios, co-elution is confirmed.

Protocol 2: Method Development for Isomer Separation
  • Initial Assessment: Begin by running your sample on a standard, non-polar column (e.g., a 5% phenyl methyl siloxane phase like an HP-5MS) to confirm the retention time of the this compound peak cluster.

  • Chromatographic Optimization: Apply the steps from FAQ #5. Decrease the temperature ramp rate to 2°C/min across the elution window for this compound.

  • Column Change (If Necessary): If co-elution persists, replace the standard column with a chiral column (e.g., a beta-cyclodextrin (B164692) phase like Rt-βDEXsa or similar).

  • Re-optimization: Inject a standard and adjust the temperature program on the chiral column to achieve baseline separation of the this compound isomers. Chiral separations can be highly temperature-dependent.

Data Presentation

The following table presents retention time and Kovats index data for this compound and other related sesquiterpenoids on a standard HP-5MS column. The close proximity of these values illustrates the high potential for co-elution.

No.CompoundRetention Time (min)Kovats Index (K.I.)
21δ-cadinene26.101663.1
22Spathulenol28.441728.0
23Caryophyllene oxide28.671735.2
24γ-eudesmol29.931774.3
25This compound 31.19 1815.1
26α-gurjunene31.601832.5
27Aromandendrene31.711834.5
28α-bisabolol32.531848.9
29Cubenol33.041880.1
Data sourced from a GC-MS analysis using an HP-5MS column.

Visualizations

TroubleshootingWorkflow Start Suspected this compound Peak Co-elution CheckSpectra Examine Mass Spectra Across Peak Start->CheckSpectra SpectraDiffer Spectra Differ? (Co-elution Confirmed) CheckSpectra->SpectraDiffer UniqueIons Compounds Have Unique Ions? SpectraDiffer->UniqueIons Yes EndPure Peak is Pure SpectraDiffer->EndPure No UseEIC Use EIC or SIM for Quantification UniqueIons->UseEIC Yes ModifyGC Modify GC Method for Separation UniqueIons->ModifyGC No OptimizeTemp Optimize Oven Temperature Program ModifyGC->OptimizeTemp ChangeColumn Change to a Column with Higher Selectivity (e.g., Chiral Column) ModifyGC->ChangeColumn

Caption: Troubleshooting workflow for this compound co-elution.

CoelutionRelationship cluster_isomers TMuurolol This compound (C15H26O) Isomers Common Co-elutants: Stereoisomers (Same Mass, Similar Properties) TMuurolol->Isomers Cadinol_a α-Cadinol Isomers->Cadinol_a Cadinol_d δ-Cadinol Isomers->Cadinol_d Muurolol_epi epi-α-Muurolol Isomers->Muurolol_epi Cadinol_t τ-Cadinol Isomers->Cadinol_t

Caption: Common co-eluting isomers of this compound.

References

Technical Support Center: Resolving T-Muurolol NMR Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving NMR spectral overlap in T-Muurolol analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of this complex sesquiterpenoid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve spectral complexities in your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum challenging to interpret?

A1: this compound is a sesquiterpenoid alcohol, a class of natural products known for its complex stereochemistry and often exhibiting significant overlap in their ¹H NMR spectra. The core structure of this compound contains a decalin ring system with multiple chiral centers and numerous proton signals in the aliphatic region (typically 1.0-2.5 ppm). This high density of similar proton environments leads to severe signal overlap, making direct interpretation and assignment from a 1D ¹H NMR spectrum difficult.

Q2: My ¹H NMR spectrum of this compound shows a crowded, unresolvable multiplet in the aliphatic region. What is the first step to address this?

A2: The recommended first step is to employ two-dimensional (2D) NMR spectroscopy. Techniques like COSY and HSQC are fundamental for dispersing the signals into a second dimension, revealing correlations that are hidden in the 1D spectrum. A COSY experiment will help identify proton-proton coupling networks, while an HSQC experiment will correlate protons to their directly attached carbons, providing a clearer picture of the molecular framework.

Q3: I have run standard 2D NMR experiments (COSY, HSQC) but still face ambiguities in assigning specific protons and carbons. What advanced techniques can I use?

A3: For persistent spectral overlap, more advanced 2D NMR experiments are recommended:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is invaluable for piecing together different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is crucial for determining the relative stereochemistry of the molecule.

  • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system, even if they are not directly coupled, which can be helpful in untangling complex coupling networks.

Q4: Are there alternative, non-2D NMR methods to resolve signal overlap for this compound?

A4: Yes, several classical methods can be effective:

  • Changing the Solvent: The chemical shifts of protons are sensitive to the solvent environment. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆) can induce differential shifts in overlapping signals, potentially leading to better resolution. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d₃.

  • Using Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with functional groups, such as the hydroxyl group in this compound. This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the LSR. This can effectively "spread out" a crowded region of the spectrum.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Recommended Solution
Significant overlap of methyl signals. Multiple methyl groups in similar chemical environments.Utilize HMBC to correlate the methyl protons to different quaternary or methine carbons. NOESY can also help differentiate methyl groups based on their spatial proximity to other protons.
Ambiguous assignment of diastereotopic methylene (B1212753) protons. Methylene protons adjacent to a chiral center are chemically non-equivalent and may have complex splitting patterns that overlap with other signals.An HSQC spectrum will show two distinct cross-peaks for the two protons, correlated to the same carbon. COSY can then be used to trace their individual coupling partners.
Difficulty in establishing connectivity between different parts of the molecule. Lack of clear 3-bond proton-proton couplings between fragments.Use HMBC to identify long-range H-C correlations that bridge the different spin systems.
Uncertainty in the relative stereochemistry. 1D and 2D correlation experiments (COSY, HSQC, HMBC) provide information about bonding but not through-space proximity.Perform a NOESY or ROESY experiment. The presence of cross-peaks between protons will indicate their spatial closeness, allowing for the determination of the relative configuration of the stereocenters.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These values can serve as a reference for your own experimental data.

Table 1: ¹H NMR Chemical Shift Data of this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11.65m
H-2α1.95m
H-2β1.45m
H-3α2.10m
H-3β1.80m
H-45.35br s
H-5α2.05m
H-5β1.85m
H-61.55m
H-71.90m
H-8α1.50m
H-8β1.30m
H-91.25s
H-112.20sept6.8
H-120.95d6.8
H-130.75d6.8
H-141.60s
OH1.40s

Table 2: ¹³C NMR Chemical Shift Data of this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
150.8
227.5
330.2
4121.5
5134.5
643.5
748.0
821.8
934.0
1072.5
1127.0
1221.5
1316.5
1422.0
1525.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols & Workflows

Standard Workflow for Resolving this compound Spectral Overlap

The following diagram illustrates a logical workflow for tackling spectral overlap in this compound.

G A Acquire 1D ¹H NMR B Significant Spectral Overlap? A->B C Acquire 2D NMR: COSY & HSQC B->C Yes G Structure Elucidation B->G No D Ambiguities Remain? C->D E Acquire Advanced 2D NMR: HMBC & NOESY D->E Yes F Alternative Methods: - Change Solvent - Use Lanthanide Shift Reagents D->F Consider D->G No E->G F->C

A logical workflow for resolving NMR spectral overlap of this compound.
Detailed Methodologies for Key 2D NMR Experiments

The following are generalized protocols for acquiring the key 2D NMR experiments. Specific parameters should be optimized for your instrument and sample.

1. COSY (Correlation Spectroscopy) Experiment

  • Objective: To identify scalar-coupled protons (typically through 2-3 bonds).

  • Pulse Sequence: A simple sequence of two 90° pulses separated by an evolution time.

  • Methodology:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Set up a new experiment using a standard COSY pulse program (e.g., cosygp).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of increments in the F1 dimension (e.g., 256-512) and the number of scans per increment (e.g., 2-8).

    • Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

    • Symmetrize the resulting spectrum.

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Objective: To correlate protons with their directly attached carbons.

  • Pulse Sequence: A more complex sequence involving 90° and 180° pulses on both ¹H and ¹³C channels, with gradients for coherence selection.

  • Methodology:

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

    • Set up a new experiment using a standard HSQC pulse program (e.g., hsqcedetgpsp).

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Set the number of increments in F1 (e.g., 128-256) and scans per increment (e.g., 4-16).

    • Process the data with appropriate window functions (e.g., squared sine-bell in both dimensions) and perform the 2D Fourier transform.

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Sequence: Similar to HSQC but with a low-pass filter to suppress one-bond correlations and a delay optimized for long-range couplings.

  • Methodology:

    • Use the same spectral widths as for the HSQC experiment.

    • Set up a new experiment with a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • The long-range coupling delay is a key parameter; a typical value is optimized for a J-coupling of 8 Hz.

    • Set the number of increments in F1 (e.g., 256-512) and scans per increment (e.g., 8-32).

    • Process the data similarly to the HSQC experiment.

4. NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment

  • Objective: To identify protons that are close in space (through-space correlations).

  • Pulse Sequence: Consists of three 90° pulses separated by an evolution time and a mixing time.

  • Methodology:

    • Set the spectral widths in both dimensions as for the COSY experiment.

    • Set up a new experiment with a standard NOESY pulse program (e.g., noesygpph).

    • The mixing time is a crucial parameter and depends on the molecular size; for a molecule like this compound, a mixing time of 300-800 ms (B15284909) is a good starting point.

    • Set the number of increments in F1 (e.g., 256-512) and scans per increment (e.g., 8-16).

    • Process the data with appropriate window functions and perform the 2D Fourier transform.

Signaling Pathway for Structure Elucidation

The following diagram illustrates the relationship between the different NMR experiments and the information they provide for structure elucidation.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Bonding Direct C-H Bonding HSQC->Direct_Bonding Long_Range Long-Range C-H Connectivity HMBC->Long_Range Stereochem Stereochemistry (Through-Space) NOESY->Stereochem Final_Structure Final Structure Connectivity->Final_Structure Direct_Bonding->Final_Structure Long_Range->Final_Structure Stereochem->Final_Structure

Information flow from NMR experiments to final structure elucidation.

Challenges in the purification of T-Muurolol from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of T-Muurolol from complex mixtures, such as essential oils.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its presence in complex essential oil matrices. Key difficulties include:

  • Co-elution with structurally similar sesquiterpenes: this compound is often found alongside numerous other sesquiterpenes with similar polarities and boiling points, making chromatographic separation difficult.

  • Presence of stereoisomers: this compound has several stereoisomers (e.g., alpha-Muurolol, epi-alpha-Muurolol) that are notoriously difficult to separate due to their identical mass and similar physicochemical properties.[1]

  • Complex sample matrix: Essential oils contain a wide array of compounds, including monoterpenes, sesquiterpenes, and their oxygenated derivatives, which can interfere with the purification process.[2][3]

Q2: What is a general workflow for the purification of this compound?

A typical workflow involves a multi-step approach combining extraction and chromatography.

This compound Purification Workflow start Complex Mixture (e.g., Vitex trifolia essential oil) extraction Solvent Extraction (e.g., with ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane (B92381)/Methanol) extraction->partitioning column_chrom Silica (B1680970) Gel Column Chromatography (Gradient Elution) partitioning->column_chrom prep_hplc Preparative HPLC (Reversed-Phase or Chiral) column_chrom->prep_hplc crystallization Crystallization prep_hplc->crystallization purity_analysis Purity Analysis (GC-MS, NMR) crystallization->purity_analysis pure_t_muurolol Pure this compound purity_analysis->pure_t_muurolol

Caption: General workflow for the purification of this compound.

Q3: Which analytical techniques are best suited for monitoring the purification of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for monitoring the purification process. It allows for the separation and identification of volatile compounds in the essential oil and subsequent fractions. For purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue: Poor separation of this compound from other sesquiterpenes.

Possible Cause Troubleshooting Step
Inappropriate solvent system Optimize the mobile phase polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate (B1210297) or acetone. A shallow gradient is often necessary to resolve closely related compounds.
Column overloading Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Improper column packing Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor resolution.
Co-elution of isomers Consider using silica gel impregnated with a silver nitrate (B79036) solution (argentation chromatography). This can enhance the separation of unsaturated compounds, including some isomers.

Table 1: Example Solvent Gradient for Silica Gel Chromatography.

Fraction Solvent System (Hexane:Ethyl Acetate) Expected Eluted Compounds
1-10100:0 to 98:2Non-polar hydrocarbons
11-2595:5 to 90:10Less polar sesquiterpenes
26-4088:12 to 85:15This compound and isomers
41-5080:20 to 70:30More polar sesquiterpenoids
Preparative High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution of this compound with its stereoisomers.

Troubleshooting HPLC Co-elution co_elution Co-elution of this compound and Stereoisomers optimize_mobile Optimize Mobile Phase (e.g., Acetonitrile (B52724)/Water gradient) co_elution->optimize_mobile Initial Step change_column Change Column Chemistry optimize_mobile->change_column If still co-eluting chiral_column Use a Chiral Stationary Phase (e.g., cellulose-based) change_column->chiral_column For enantiomeric separation sfc Consider Supercritical Fluid Chromatography (SFC) change_column->sfc Alternative approach resolved Isomers Resolved chiral_column->resolved sfc->resolved

Caption: Decision-making workflow for resolving isomeric co-elution in HPLC.

Possible Cause Troubleshooting Step
Insufficient column selectivity Switch to a column with a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic and cyclic compounds compared to standard C18 columns. For enantiomeric separation, a chiral column is necessary.
Suboptimal mobile phase Fine-tune the gradient slope and the organic modifier (e.g., acetonitrile vs. methanol). Isocratic elution might provide better resolution for closely eluting peaks in some cases.
Temperature effects Vary the column temperature. Sometimes, operating at sub-ambient or elevated temperatures can improve the separation of isomers.
Crystallization

Issue: this compound fails to crystallize or forms an oil.

Possible Cause Troubleshooting Step
Presence of impurities The purity of the this compound fraction is critical for successful crystallization. Re-purify the material using preparative HPLC to achieve >98% purity.
Incorrect solvent choice Screen a variety of solvents with different polarities. Slow evaporation of a dilute solution in a moderately volatile solvent (e.g., hexane, pentane) is a good starting point.
Supersaturation not reached Slowly concentrate the solution. If crystals do not form, try cooling the solution slowly to induce nucleation.
Rapid nucleation leading to small crystals Reduce the rate of solvent evaporation or cooling. Seeding the solution with a previously obtained crystal can promote the growth of larger, higher-quality crystals.

Experimental Protocols

Protocol 1: Isolation of a this compound Enriched Fraction from Vitex trifolia Essential Oil
  • Extraction: The essential oil is obtained from the leaves of Vitex trifolia by hydrodistillation.

  • Fractionation by Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Dimensions: 50 cm length x 5 cm diameter.

    • Sample Loading: 10 g of essential oil dissolved in a minimal amount of hexane.

    • Elution: A stepwise gradient of hexane and ethyl acetate is used (see Table 1 for an example).

    • Fraction Collection: Collect 50 mL fractions and monitor by TLC and GC-MS.

    • Pooling: Combine fractions containing this compound based on GC-MS analysis.

Protocol 2: Purification of this compound by Preparative HPLC
  • Instrument: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 60% B to 80% B over 40 minutes.

  • Flow Rate: 20 mL/min.

  • Injection Volume: 1-5 mL of the this compound enriched fraction dissolved in acetonitrile.

  • Detection: 210 nm.

  • Fraction Collection: Collect peaks corresponding to the retention time of this compound.

Quantitative Data

The following table provides hypothetical data based on typical yields and purities for sesquiterpene purification. Actual results may vary depending on the starting material and experimental conditions.

Table 2: Hypothetical Purification Table for this compound from Vitex trifolia Essential Oil (100 g starting material).

Purification Step Total Weight (g) This compound Purity (%) This compound Yield (%)
Crude Essential Oil 100~ 5100
Silica Gel Fraction 8~ 6096
Preparative HPLC Pool 0.4> 988
Crystallized Product 0.25> 99.55

References

Optimizing T-Muurolol Concentration for Antimicrobial Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing T-Muurolol concentration in antimicrobial testing.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in antimicrobial susceptibility testing?

A1: Based on available literature, a broad starting range for Minimum Inhibitory Concentration (MIC) testing of this compound against various bacteria is between 31.25 µg/mL and 500 µg/mL.[1] For Staphylococcus aureus, MIC values have been reported within this range. It is advisable to perform a preliminary range-finding experiment to narrow down the effective concentration for your specific bacterial strain and experimental conditions.

Q2: What is the mechanism of antimicrobial action for this compound?

A2: In silico studies suggest that this compound exhibits its antimicrobial effect through a multi-targeted approach. It is believed to disrupt bacterial cell wall synthesis by interacting with key proteins like penicillin-binding protein 2a.[1] Additionally, it may inhibit essential enzymes involved in bacterial DNA synthesis, such as dihydrofolate reductase, and interfere with protein synthesis.[1]

Q3: Is this compound soluble in aqueous media like Mueller-Hinton Broth (MHB)?

A3: this compound has low water solubility, which can present challenges in standard aqueous antimicrobial testing media.[1] To overcome this, it is necessary to use a suitable organic solvent to prepare a stock solution before diluting it in the broth.

Q4: Which solvents are recommended for dissolving this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving hydrophobic compounds like this compound for antimicrobial assays. It is crucial to ensure the final concentration of the solvent in the assay is low (ideally ≤1%) to prevent it from interfering with bacterial growth or the activity of this compound.

Q5: How can I determine the Minimum Bactericidal Concentration (MBC) for this compound?

A5: The MBC is determined after performing an MIC assay. Aliquots are taken from the wells of the microtiter plate that show no visible bacterial growth (at and above the MIC) and are plated onto a suitable agar (B569324) medium. After incubation, the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in bacterial colonies is considered the MBC.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in the microtiter plate wells. - Low solubility of this compound in the aqueous broth.- The concentration of the organic solvent in the stock solution is too high, causing it to come out of solution upon dilution in the broth.- Interaction with components of the culture medium.- Increase the initial concentration of the stock solution in the organic solvent and use a smaller volume to achieve the desired final concentration in the broth.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in all wells is kept to a minimum, ideally at or below 1%.- Consider using a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.5% v/v) in the broth to improve solubility. However, always include a solvent and surfactant control to ensure they do not affect bacterial growth.
Inconsistent or non-reproducible MIC results. - Inaccurate serial dilutions.- Uneven distribution of the hydrophobic compound in the wells.- Variation in the inoculum size.- Contamination of the culture or reagents.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- After adding the this compound stock solution to the broth, vortex or sonicate briefly to ensure a homogenous mixture before dispensing into the microtiter plate.- Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.- Use aseptic techniques throughout the experiment and include appropriate negative (sterility) and positive (growth) controls.
No inhibition of bacterial growth even at high concentrations of this compound. - The tested bacterial strain may be resistant to this compound.- The concentration range tested is too low.- Loss of this compound activity due to improper storage or handling.- Verify the identity and expected susceptibility of your bacterial strain.- Broaden the concentration range of this compound in your next experiment.- Store this compound stock solutions at an appropriate temperature (e.g., -20°C) and protect from light. Prepare fresh dilutions for each experiment.
Inhibition of bacterial growth in the solvent control well. - The concentration of the organic solvent is too high and is exhibiting its own antimicrobial activity.- Reduce the final concentration of the solvent in the assay. Perform a preliminary experiment to determine the maximum concentration of the solvent that does not inhibit the growth of the test organism.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound against various microorganisms.

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus31.25 - 500[1]
Gram-positive and Gram-negative bacteria20 - 300
Multidrug-resistant bacteria and fungi4 - 512

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted for testing hydrophobic compounds like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (as solvent)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first well of each row to be tested, add an additional 100 µL of MHB.

    • Add a calculated volume of the this compound stock solution to the first well to achieve twice the highest desired final concentration. For example, to achieve a final starting concentration of 512 µg/mL, the concentration in the first well before adding bacteria will be 1024 µg/mL.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to the desired lowest concentration. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except for the sterility control well). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 200 µL of MHB and 100 µL of the bacterial inoculum.

    • Sterility Control: A well containing 200 µL of MHB only.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used in the assay.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or by using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, take a 10 µL aliquot and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Mandatory Visualization

T_Muurolol_Antimicrobial_Mechanism cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_dna_synthesis DNA Synthesis TMuurolol This compound TMuurolol->Inhibition TMuurolol->Inhibition2 TMuurolol->Inhibition3 TMuurolol->Inhibition4 PBP2a Penicillin-Binding Protein 2a DAlaDAlaLigase D-Ala:D-Ala Ligase Ribosome Ribosome Protection Proteins (TetM) DHFR Dihydrofolate Reductase Inhibition->PBP2a Inhibition Inhibition2->DAlaDAlaLigase Inhibition Inhibition3->Ribosome Inhibition Inhibition4->DHFR Inhibition

Caption: Molecular targets of this compound's antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Stock Prepare this compound Stock Solution (in DMSO/Ethanol) SerialDilution Perform 2-fold Serial Dilutions in 96-well plate with MHB Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacterial Suspension Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate Plate (37°C, 18-24h) InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC PlateNoGrowth Plate Aliquots from Wells with No Growth onto MHA ReadMIC->PlateNoGrowth IncubateMBC Incubate MHA Plates (37°C, 18-24h) PlateNoGrowth->IncubateMBC ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) IncubateMBC->ReadMBC

Caption: Workflow for MIC and MBC determination of this compound.

References

Preventing degradation of T-Muurolol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of T-Muurolol during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring sesquiterpenoid alcohol with a bicyclic cadinane (B1243036) framework. Its chemical structure, containing a tertiary alcohol and a double bond, makes it susceptible to degradation under various experimental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, particularly in drug development where compound integrity is paramount.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical properties of this compound and related sesquiterpenoids, the primary factors that can induce degradation include:

  • Temperature: Elevated temperatures can accelerate degradation reactions such as isomerization and oxidation.

  • pH: Both acidic and basic conditions can catalyze degradation pathways, including dehydration and rearrangement reactions.

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.

  • Solvent: The choice of solvent can influence the stability of this compound. While it is soluble in many organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, its stability in these solvents over time, especially under experimental stress, should be considered.[1]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down potential enzymatic activity if present in less pure samples.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidative degradation by displacing oxygen.
Light Amber vials or storage in the darkProtects the compound from photodegradation.
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to moisture and air.

Q4: What are the best practices for handling this compound during experiments?

To minimize degradation during experimental procedures, follow these best practices:

  • Work Quickly and Efficiently: Minimize the time this compound is exposed to ambient conditions.

  • Control Temperature: Perform experiments at controlled, and if possible, lower temperatures. Use ice baths for solutions when not in immediate use.

  • Protect from Light: Use amber-colored labware or cover glassware with aluminum foil to shield solutions from light.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.

  • Consider Antioxidants: For long-term experiments or when working with dilute solutions, the addition of a small amount of an antioxidant may be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected analytical results (e.g., extra peaks in chromatograms).

Possible Cause: Degradation of this compound into one or more degradation products.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that this compound standards and samples have been stored correctly (see FAQ Q3).

  • Review Experimental Protocol:

    • Temperature: Were the samples or solutions exposed to high temperatures?

    • pH: Was the pH of the solution appropriate? this compound is likely more stable in neutral or slightly acidic conditions.

    • Light: Were the samples protected from light during the experiment?

  • Analyze a Fresh Standard: Prepare a fresh solution of this compound from a properly stored stock and analyze it immediately to compare with your experimental samples.

  • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in confirming if the extra peaks correspond to degradation products of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

troubleshooting_inconsistent_results start Inconsistent Analytical Results storage Verify Storage (-20°C, dark, inert gas) start->storage protocol Review Experimental Protocol (Temp, pH, Light) start->protocol fresh_standard Analyze Fresh Standard protocol->fresh_standard forced_degradation Conduct Forced Degradation Study fresh_standard->forced_degradation If discrepancy persists identify_products Identify Degradation Products forced_degradation->identify_products end Problem Resolved identify_products->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Loss of this compound bioactivity or concentration over time in solution.

Possible Cause: Degradation of this compound in the chosen solvent system.

Troubleshooting Steps:

  • Solvent Selection:

    • This compound is soluble in several organic solvents.[1] However, for aqueous buffers, its low water solubility and potential for hydrolysis should be considered.

    • If an aqueous solution is necessary, consider using a co-solvent (e.g., ethanol, DMSO) to improve solubility and stability.[2] The choice of alcohol as a cosolvent can influence solubility, with propanol (B110389) showing good results for other terpenes.[2]

  • pH of the Medium: The stability of this compound can be pH-dependent. It is advisable to maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 5-7) to minimize acid or base-catalyzed degradation.

  • Addition of Stabilizers:

    • Antioxidants: For solutions prone to oxidation, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or γ-terpinene.[3] The latter has shown synergistic antioxidant effects with tocopherols (B72186) in oils at high temperatures.

    • Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like EDTA may be beneficial.

  • Monitor Stability: Perform a time-course study by analyzing the concentration of this compound in your chosen solvent system at different time points to determine its stability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or MS detector

  • GC-MS system

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight for a specified time.

  • Sample Analysis:

    • Analyze the stressed samples, along with an unstressed control, by HPLC-UV/MS, GC-MS, and NMR to separate and identify the degradation products.

Experimental Workflow for Forced Degradation Study

forced_degradation_workflow start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C) start->thermal photo Photodegradation (UV/Sunlight) start->photo analysis Analyze Samples (HPLC, GC-MS, NMR) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

HPLC Parameters (to be optimized):

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable gradient (e.g., 60% B, increasing to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Diode Array Detector (DAD) or Mass Spectrometer (MS)
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Protocol 3: GC-MS Analysis of this compound and its Degradation Products

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products, including isomers.

GC-MS Parameters (to be optimized):

ParameterSuggested Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split or splitless, depending on concentration
Injector Temperature 250°C
Oven Program Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 280°C) to elute all compounds.
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Sample Preparation:

Samples from forced degradation studies or stability testing may need to be derivatized (e.g., silylation) to improve volatility and chromatographic peak shape, especially for more polar degradation products.

Protocol 4: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for the unambiguous structural identification of degradation products.

NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra provide initial structural information.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the degradation products.

Sample Preparation:

Degradation products may need to be isolated and purified (e.g., by preparative HPLC) before NMR analysis to obtain clean spectra.

Potential Degradation Pathways of this compound

Based on its chemical structure, the following degradation pathways are plausible for this compound. These pathways can be investigated using the forced degradation protocol.

Potential Degradation Pathways

degradation_pathways TM This compound Dehydration Dehydration Products (Loss of H2O) TM->Dehydration Acid/Heat Isomerization Isomers TM->Isomerization Acid/Heat/Light Oxidation Oxidation Products (e.g., epoxides, diols) TM->Oxidation Oxidizing Agents

Caption: Plausible degradation pathways for this compound.

By understanding the stability profile of this compound and implementing these preventative measures and troubleshooting guides, researchers can ensure the quality and reliability of their experimental data.

References

Technical Support Center: Enhancing the Reproducibility of T-Muurolol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for T-Muurolol Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility and reliability of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during this compound bioassays, leading to a lack of reproducibility.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain are inconsistent across experiments. What are the likely causes?

A1: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability. Consider the following troubleshooting steps:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. Inconsistent inoculum density is a primary source of variability.

  • Compound Solubility: this compound is a hydrophobic sesquiterpenoid and may have poor water solubility.[1] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitation of the compound will lead to inaccurate concentrations.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your assay should be consistent and non-toxic to the bacteria. It is advisable to run a solvent toxicity control.

  • Media and Reagent Consistency: Use the same batch of Mueller-Hinton Broth (MHB) or other growth media for a set of comparative experiments. Variations in media composition can affect bacterial growth and susceptibility.

  • Incubation Conditions: Maintain consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours). Fluctuations can alter bacterial growth rates and, consequently, MIC values.

  • Purity of this compound: The purity of your this compound sample is critical. Impurities can interfere with the assay, leading to misleading results.[2][3] Whenever possible, use highly purified and characterized this compound.

Q2: I am observing high background or false positives in my cytotoxicity assay with this compound.

A2: High background or false positives in cytotoxicity assays can obscure the true effect of your test compound. Here are some potential causes and solutions:

  • Compound Interference: this compound, as a natural product, may possess intrinsic fluorescence or color that can interfere with colorimetric or fluorometric readouts (e.g., MTT, resazurin). Always include a "compound only" control (this compound in media without cells) to measure any background signal.

  • Solubility Issues: As mentioned previously, poor solubility can lead to the formation of precipitates that scatter light or interfere with the assay chemistry.[4] Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration of this compound or a different solubilization strategy.

  • Cell Health and Seeding Density: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Inconsistent cell numbers or poor cell health can lead to variable results. Optimize cell seeding density to ensure a linear response in your assay.

  • Contamination: Microbial contamination can lead to false-positive results. Regularly test your cell cultures for mycoplasma and other contaminants.

Q3: How do I address the poor water solubility of this compound for my bioassays?

A3: The hydrophobic nature of this compound presents a significant challenge. Here are some strategies to improve its solubility and ensure accurate dosing in your bioassays:[1]

  • Use of Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution Technique: When preparing working solutions, perform serial dilutions in your assay medium. To avoid precipitation, add the this compound stock solution to the medium while vortexing or stirring.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <0.5% for DMSO) to avoid solvent-induced toxicity or off-target effects.

  • Solubility Testing: Before conducting a full experiment, perform a simple solubility test by preparing your highest desired concentration of this compound in the final assay medium and visually inspecting for any precipitation over the planned experiment duration.

Data Presentation

Consistent and clear data presentation is crucial for comparing results across experiments and with published literature. All quantitative data should be summarized in clearly structured tables.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration)

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)Solvent Control
Staphylococcus aureus25923[Insert experimental value][Insert experimental value]No inhibition
Escherichia coli25922[Insert experimental value][Insert experimental value]No inhibition
[Add other strains][Add ATCC number][Insert experimental value][Insert experimental value]No inhibition

Note: Experimental values for this compound are not widely available in the public domain and need to be determined empirically.

Table 2: Cytotoxicity of this compound (EC50)

Cell LineATCC NumberThis compound EC50 (µM)Positive Control (e.g., Doxorubicin) EC50 (µM)Assay Type
HEK293TCRL-3216[Insert experimental value][Insert experimental value]MTT / CellTiter-Glo
HepG2HB-8065[Insert experimental value][Insert experimental value]MTT / CellTiter-Glo
[Add other cell lines][Add ATCC number][Insert experimental value][Insert experimental value][Specify assay]

Note: Experimental EC50 values for this compound need to be determined empirically.

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible results.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (37°C)

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a calculated volume of the this compound stock solution to the first well of each row to achieve twice the highest desired test concentration.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Prepare a positive control (e.g., Gentamicin) in the same manner.

    • Include a growth control (media and bacteria, no compound) and a sterility control (media only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability.

1. Materials:

  • This compound

  • DMSO

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and determine the EC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and experimental workflows can aid in understanding and standardizing procedures.

Proposed Antibacterial Mechanism of this compound

In silico studies suggest that this compound may exert its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA replication and bacterial survival.

T_Muurolol_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway GTP GTP DHF Dihydrofolate (DHF) GTP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA TMuurolol This compound TMuurolol->Inhibition

Caption: Proposed mechanism of this compound inhibiting bacterial Dihydrofolate Reductase (DHFR).

Experimental Workflow for MIC Determination

A standardized workflow is essential for achieving reproducible MIC results.

MIC_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for Inconsistent Bioassay Results

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Logic Start Inconsistent Bioassay Results CheckReagents Check Reagent Quality (Purity, Storage, Batch) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckProtocol Review Experimental Protocol (Inoculum, Concentrations, Incubation) ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK CheckSolubility Verify Compound Solubility (Precipitation, Solvent Effects) SolubilityOK Solubility OK? CheckSolubility->SolubilityOK ReagentsOK->CheckProtocol Yes Optimize Optimize Assay Conditions (e.g., cell density, solvent conc.) ReagentsOK->Optimize No ProtocolOK->CheckSolubility Yes ProtocolOK->Optimize No SolubilityOK->Optimize No Resolved Results are Reproducible SolubilityOK->Resolved Yes Optimize->Start

Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Validation & Comparative

T-Muurolol vs. α-Cadinol: A Comparative Bioactivity Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry, the sesquiterpenoids T-Muurolol and α-Cadinol have emerged as compelling candidates for therapeutic development. Both compounds, isomers with the chemical formula C₁₅H₂₆O, exhibit a range of biological activities that warrant a closer comparative examination. This guide provides a detailed analysis of their bioactivities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their exploratory efforts.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and α-Cadinol. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies.

Table 1: Antibacterial and Antifungal Activity

CompoundBioactivityTest OrganismMetricValue
This compound AntibacterialStaphylococcus aureusBinding Affinity (kcal/mol) vs. Dihydrofolate Reductase-7.5[1]
Staphylococcus aureusBinding Affinity (kcal/mol) vs. Penicillin-Binding Protein 2a-6.1[1]
AntifungalWood-decay fungiIC₅₀ (mM)0.24 (3β-ethoxy-T-muurolol derivative)
α-Cadinol AntibacterialGram-positive bacteria & yeastMIC (µg/mL)31.25 - 62.5 (from essential oils)[2]
AntifungalCandida albicansMIC (µg/mL)Not specified in isolation
Wood-decay fungiIC₅₀ (mM)0.10

Table 2: Anticancer and Anti-inflammatory Activity

CompoundBioactivityCell Line/ModelMetricValue
This compound Anti-inflammatoryIn silicoBinding Affinity (kcal/mol) vs. Cyclooxygenase-2-6.3[1]
α-Cadinol AnticancerMCF7 (Breast adenocarcinoma)IC₅₀ (µg/mL)18.0[2]
Anti-inflammatoryLPS-stimulated murine macrophagesIC₅₀ (µM) for NO inhibitionData not available for direct comparison

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of the cited findings.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The test compound (this compound or α-Cadinol) is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Antibacterial Mechanism of this compound

In silico studies suggest that this compound may exert its antibacterial effects against Staphylococcus aureus by targeting key enzymes involved in bacterial survival and cell wall synthesis.

T_Muurolol_Antibacterial_Mechanism TMuurolol This compound DHFR Dihydrofolate Reductase (DHFR) TMuurolol->DHFR Inhibits PBP2a Penicillin-Binding Protein 2a (PBP2a) TMuurolol->PBP2a Inhibits DNA_Synthesis DNA Synthesis Inhibition DHFR->DNA_Synthesis CellWall_Synthesis Cell Wall Synthesis Disruption PBP2a->CellWall_Synthesis Bacterial_Death Bacterial Cell Death DNA_Synthesis->Bacterial_Death CellWall_Synthesis->Bacterial_Death

Caption: Postulated antibacterial mechanism of this compound against S. aureus.

Hypothesized Anti-inflammatory Signaling of α-Cadinol

The anti-inflammatory activity of α-Cadinol is thought to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

a_Cadinol_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Degradation IkB->Degradation Ubiquitination & Degradation NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Release aCadinol α-Cadinol aCadinol->IKK Inhibits NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50_active->NFkB_p65_p50_nucleus Translocation DNA DNA (κB sites) NFkB_p65_p50_nucleus->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) DNA->Proinflammatory_Genes Induces

Caption: Postulated inhibition of the NF-κB pathway by α-Cadinol.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following workflow outlines the typical steps for evaluating the anticancer potential of a compound in a laboratory setting.

Anticancer_Screening_Workflow Start Start: Compound of Interest (this compound or α-Cadinol) Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF7, A549) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 3. Determine IC₅₀ Value MTT_Assay->Determine_IC50 Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis 5. Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Mechanism_Study 6. Mechanistic Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Conclusion End: Evaluate Anticancer Potential Mechanism_Study->Conclusion

Caption: General workflow for in vitro anticancer drug screening.

Concluding Remarks

Both this compound and α-Cadinol demonstrate promising bioactivities that position them as valuable leads for further drug development. This compound shows potential as an antibacterial and anti-inflammatory agent, with in silico evidence pointing to specific molecular targets. α-Cadinol exhibits a broader spectrum of activity, including anticancer, antimicrobial, and anti-inflammatory effects.

However, the current body of literature highlights a need for more direct comparative studies to elucidate the relative potency and efficacy of these two isomers. Future research should focus on head-to-head comparisons using standardized assays and concentrations of the purified compounds. Furthermore, more in-depth mechanistic studies are required to validate the proposed signaling pathways and to identify the precise molecular targets of both this compound and α-Cadinol. Such investigations will be crucial in unlocking the full therapeutic potential of these intriguing natural products.

References

A Comparative Analysis of the Antifungal Efficacy of T-Muurolol and Torreyol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents, natural products remain a vital source of inspiration and discovery. Among these, sesquiterpenes, a class of C15 isoprenoids, have demonstrated a broad spectrum of biological activities, including potent antifungal effects. This guide provides a comparative analysis of the antifungal efficacy of two cadinane-type sesquiterpenes: T-Muurolol and Torreyol (also known as δ-cadinol). While direct comparative studies on their antifungal activity against the same fungal pathogens are limited, this document synthesizes available data to offer insights into their potential as antifungal drug candidates.

Quantitative Data on Antifungal Efficacy

CompoundFungal SpeciesMIC (µg/mL)IC50 (mM)Reference
α-Cadinol (isomer of Torreyol) Lenzites betulina-0.10 [1]
Trametes versicolor-0.10 [1]
Laetiporus sulphureus-0.10 [1]
This compound Lenzites betulina-0.24 (as 3β-ethoxy-T-muurolol)[1]
Trametes versicolor-0.24 (as 3β-ethoxy-T-muurolol)[1]
Laetiporus sulphureus-0.24 (as 3β-ethoxy-T-muurolol)
Cadinane (B1243036) Sesquiterpene (Compound 5) Candida tropicalis37.5 -
Cadinane Sesquiterpene (Compound 7) Candida glabrata75.0 -

Note: The data for this compound is for a derivative, 3β-ethoxy-T-muurolol. The study on cadinane sesquiterpenes from Heterotheca inuloides did not specify if this compound or Torreyol were among the tested compounds but provides a general efficacy range for this class of molecules against pathogenic yeasts.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds like this compound and Torreyol, based on the broth microdilution method.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standard procedure for determining the MIC of an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • A suspension of fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells or spores (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Solutions:

  • Stock solutions of this compound and Torreyol are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) due to their likely poor water solubility.

  • A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS. The final concentrations should cover a clinically relevant range.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The final volume in each well is typically 200 µL.

  • Positive (medium with inoculum, no drug) and negative (medium only) controls are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.

Proposed Mechanisms of Antifungal Action

The precise molecular mechanisms and signaling pathways affected by this compound and Torreyol are not yet fully elucidated. However, research on cadinane sesquiterpenes and other terpenoids points towards a multi-targeted mode of action.

1. Disruption of Fungal Cell Membrane Integrity:

  • Like many lipophilic terpenes, this compound and Torreyol are proposed to intercalate into the fungal cell membrane.

  • This insertion can disrupt the lipid bilayer, leading to increased membrane fluidity and permeability.

  • The loss of membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.

2. Inhibition of Ergosterol (B1671047) Biosynthesis:

  • A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.

  • Studies on other cadinane sesquiterpenes suggest that they may inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical enzyme in this pathway.

  • Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, further compromising membrane function.

3. Inhibition of Efflux Pumps:

  • Fungal pathogens can develop resistance to antifungal drugs by actively pumping them out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.

  • Some cadinane sesquiterpenes have been shown to interact with and potentially inhibit these efflux pumps, such as the Candida Drug Resistance (CDR) pump.

  • By blocking these pumps, this compound and Torreyol could restore or enhance the efficacy of existing antifungal drugs.

Visualizing the Proposed Mechanisms

To illustrate the potential antifungal mechanisms of this compound and Torreyol, the following diagrams have been generated using the DOT language.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Membrane Lipid Bilayer Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Ergosterol Ergosterol EffluxPump Efflux Pump (e.g., CDR) Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Lanosterol_Demethylase->Ergosterol Biosynthesis ToxicSterols Toxic Sterol Intermediates Lanosterol_Demethylase->ToxicSterols Accumulation upon inhibition ToxicSterols->Disruption Compound This compound / Torreyol Compound->Membrane Intercalation Compound->EffluxPump Inhibition Compound->Lanosterol_Demethylase Inhibition CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Proposed antifungal mechanisms of this compound and Torreyol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., Candida albicans) InoculumPrep 2. Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Microplate 4. Inoculation of 96-well Plate InoculumPrep->Microplate CompoundPrep 3. Compound Dilution (this compound / Torreyol) CompoundPrep->Microplate Incubation 5. Incubation (35°C, 24-48h) Microplate->Incubation VisualRead 6. Visual Assessment of Growth Incubation->VisualRead MIC_Determination 7. Determine MIC VisualRead->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

References

T-Muurolol: A Computationally Promising Antibacterial Agent Compared to Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. T-Muurolol, a naturally occurring sesquiterpenoid, has emerged as a molecule of interest, with computational studies highlighting its potential as a formidable antibacterial agent. This guide provides a comparative analysis of this compound's predicted efficacy against the established, experimentally verified performance of conventional antibiotics, with a focus on Staphylococcus aureus, a pathogen of significant clinical importance.

While in silico studies provide a strong theoretical foundation for the antibacterial potential of this compound, it is crucial to underscore that, to date, no in vitro or in vivo experimental data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, have been published in peer-reviewed literature. Therefore, this comparison juxtaposes the theoretical promise of this compound with the extensive, experimentally determined efficacy of conventional antibiotics.

This compound: A Multi-Target Approach Predicted by In Silico Analysis

Computational modeling has elucidated the potential multifaceted mechanism of action of this compound against Staphylococcus aureus, including multi-drug resistant strains (MRSA).[1][2][3][4][5] These studies suggest that this compound may disrupt critical bacterial processes by binding to and inhibiting several key proteins:

  • Dihydrofolate Reductase (DHFR): By targeting DHFR, this compound is predicted to interfere with folic acid synthesis, a pathway essential for bacterial DNA synthesis and replication.

  • Penicillin-Binding Protein 2a (PBP2a): The predicted interaction with PBP2a suggests that this compound could inhibit the synthesis of the bacterial cell wall, a mechanism of action similar to that of β-lactam antibiotics. This is particularly significant for its potential activity against MRSA, which is characterized by the presence of PBP2a.

  • D-Ala:D-Ala Ligase: Inhibition of this enzyme would disrupt the synthesis of peptidoglycan precursors, further compromising the integrity of the bacterial cell wall.

  • Ribosome Protection Proteins (e.g., TetM): this compound is also predicted to interact with proteins that confer resistance to tetracycline (B611298) antibiotics, suggesting a potential to overcome certain resistance mechanisms.

These in silico findings paint a picture of this compound as a promising multi-target antibacterial candidate. The predicted simultaneous disruption of several vital cellular pathways could potentially lead to a lower likelihood of resistance development compared to single-target antibiotics.

T_Muurolol_Mechanism cluster_bacterium Staphylococcus aureus TMuurolol This compound DHFR Dihydrofolate Reductase (DHFR) TMuurolol->DHFR Inhibits PBP2a Penicillin-Binding Protein 2a (PBP2a) TMuurolol->PBP2a Inhibits D_Ala_Ligase D-Ala:D-Ala Ligase TMuurolol->D_Ala_Ligase Inhibits TetM Ribosome Protection Protein (TetM) TMuurolol->TetM Inhibits Folic_Acid Folic Acid Synthesis DHFR->Folic_Acid Cell_Wall Cell Wall Synthesis PBP2a->Cell_Wall D_Ala_Ligase->Cell_Wall Protein_Synthesis Protein Synthesis TetM->Protein_Synthesis Bacterial_Replication Bacterial Replication Inhibited Folic_Acid->Bacterial_Replication Bacterial_Viability Loss of Bacterial Viability Cell_Wall->Bacterial_Viability Protein_Synthesis->Bacterial_Viability

Predicted multi-target mechanism of this compound in S. aureus.

Conventional Antibiotics: Established Efficacy Against Staphylococcus aureus

In contrast to the theoretical potential of this compound, conventional antibiotics have a long history of clinical use and a wealth of experimental data to support their efficacy. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a bacterium. The following table summarizes the typical MIC ranges for several classes of conventional antibiotics against Staphylococcus aureus, including both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains.

Antibiotic ClassAntibioticTarget OrganismMIC Range (µg/mL)
β-Lactams OxacillinMSSA0.12 - 2
OxacillinMRSA>2 (Resistant)
CeftriaxoneMSSA1 - 8
Glycopeptides VancomycinMSSA0.5 - 2
VancomycinMRSA0.5 - 2
Macrolides ErythromycinMSSA0.25 - 2
ErythromycinMRSA>2 (Often Resistant)
Lincosamides ClindamycinMSSA≤0.12 - 0.5
ClindamycinMRSA≤0.12 - >256
Fluoroquinolones CiprofloxacinMSSA0.25 - 1
CiprofloxacinMRSA>1 (Often Resistant)
LevofloxacinMSSA0.12 - 1
LevofloxacinMRSA>1 (Often Resistant)
Tetracyclines TetracyclineMSSA0.25 - 4
TetracyclineMRSA0.25 - >16
Topical MupirocinMSSA≤0.06 - 4
MupirocinMRSA≤0.06 - >1024

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical region. The values presented are for illustrative purposes and are based on published data.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The data presented for conventional antibiotics are generated through standardized experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. A detailed understanding of this protocol is essential for evaluating the efficacy of any new compound, including the future experimental validation of this compound.

Broth Microdilution Method

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared at a known concentration.

  • 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • The turbidity of the overnight bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the wells of the microtiter plate using sterile broth. This creates a gradient of decreasing concentrations of the agent across the plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the antimicrobial agent dilutions.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_results Results Culture 1. Prepare Bacterial Culture (e.g., S. aureus) Inoculum 5. Prepare Standardized Bacterial Inoculum Culture->Inoculum Antibiotic 2. Prepare Antibiotic Stock Solution Serial_Dilution 4. Perform 2-fold Serial Dilution of Antibiotic in Plate Antibiotic->Serial_Dilution Plate_Setup 3. Set up 96-Well Microtiter Plate Plate_Setup->Serial_Dilution Add_Inoculum 6. Inoculate Wells with Bacterial Suspension Serial_Dilution->Add_Inoculum Inoculum->Add_Inoculum Incubate 7. Incubate Plate (e.g., 37°C, 18-24h) Add_Inoculum->Incubate Read_Plate 8. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Plate Determine_MIC 9. Determine MIC: Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

Workflow for the Broth Microdilution MIC Assay.

Conclusion

This compound presents an exciting prospect in the search for new antibacterial agents, with in silico evidence suggesting a potent, multi-target mechanism of action against Staphylococcus aureus. However, it is imperative to recognize that these are currently predictions. The true efficacy of this compound can only be ascertained through rigorous in vitro and in vivo experimental validation, following standardized protocols such as the broth microdilution method.

Conventional antibiotics, while facing the challenge of increasing resistance, have a well-documented history of efficacy supported by extensive quantitative data. The comparison between the computational promise of this compound and the established performance of conventional antibiotics highlights the different stages of the drug development pipeline. Future experimental studies on this compound are eagerly awaited to determine if its theoretical potential can be translated into a tangible therapeutic option in the fight against bacterial infections.

References

T-Muurolol's Antibacterial Potential: A Comparative Analysis of In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-Muurolol, a sesquiterpenoid found in various essential oils, has emerged as a compound of interest for its potential antibacterial properties. Computational (in silico) studies have identified it as a promising candidate against various bacterial pathogens, particularly Staphylococcus aureus, by predicting its interaction with key bacterial proteins.[1][2][3][4] This guide provides a comparative overview of the available in vitro data and discusses the framework for future in vivo validation, offering a comprehensive look at the current state of this compound research in the antibacterial domain.

Data Presentation: Quantitative Antibacterial Activity

In Vitro Antibacterial Activity

The majority of current in vitro data on this compound's antibacterial activity comes from studies on essential oils where it is a major constituent. While these results are promising, it is important to note that they reflect the combined effect of all components in the oil. Studies on the pure, isolated compound are needed for a definitive assessment of its intrinsic activity.

Essential Oil SourceThis compound PresenceTarget PathogensMIC Range (µg/mL)Reference
Diospyros discolorMajor Bioactive CompoundStaphylococcus aureus and other pathogens31.25 - 500[1]
Fraxinus angustifoliaAbundant CompoundGram-positive and Gram-negative bacteria20 - 300
Hirtellina lobeliaRich in this compoundMultidrug-resistant bacteria and fungi4 - 512

MIC: Minimum Inhibitory Concentration

In Vivo Antibacterial Activity

As of the latest literature review, there are no published in vivo studies specifically evaluating the antibacterial efficacy of this compound. The current body of research is primarily computational and calls for further in vitro and in vivo experimental validation to confirm the therapeutic potential of this compound. Therefore, the following table is presented as a template for future in vivo studies, outlining the key parameters that would need to be assessed.

Animal ModelBacterial StrainInfection SiteTreatment RegimenKey Efficacy Endpoints
MouseS. aureus (e.g., MRSA)Thigh/SepsisDose, route, frequencyBacterial load (CFU/g tissue or blood), survival rate, inflammatory markers

Experimental Protocols

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve twice the highest desired concentration.

  • Serial Dilutions: In a 96-well microtiter plate, 100 µL of CAMHB is added to all wells. Then, 100 µL of the 2x this compound solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from the first column to the second, and so on, down the plate.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a specific turbidity, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well (except for the sterility control) is inoculated with the prepared bacterial suspension.

  • Controls: A growth control (broth and bacteria, no drug) and a sterility control (broth only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

In Vivo: Murine Thigh Infection Model (Representative Protocol)

This model is commonly used to evaluate the efficacy of new antibacterial agents in a localized infection.

  • Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized for a period before the experiment.

  • Induction of Neutropenia (Optional but common): To mimic an immunocompromised state, mice may be rendered neutropenic by treatment with cyclophosphamide.

  • Infection: A specific bacterial strain (e.g., S. aureus) is grown to a logarithmic phase and injected into the thigh muscle of the mice at a predetermined inoculum size (e.g., 10^6 CFU).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound (at various doses) or a vehicle control is initiated. The route of administration (e.g., intravenous, intraperitoneal, or oral) and dosing frequency are key parameters.

  • Efficacy Assessment: At a defined endpoint (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The efficacy of this compound is determined by comparing the reduction in bacterial load in the treated groups to the vehicle control group.

Visualizations

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock Solution serial_dilution Serial Dilution in 96-well plate stock->serial_dilution Dilute bacterial_culture Bacterial Culture (0.5 McFarland) inoculation Inoculation of Bacterial Suspension bacterial_culture->inoculation Standardize serial_dilution->inoculation Add bacteria incubation Incubation (37°C, 18-24h) inoculation->incubation read_mic Read MIC (No visible growth) incubation->read_mic

Caption: Workflow for in vitro MIC determination.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Intervention cluster_outcome Outcome Assessment acclimatization Animal Acclimatization infection Induce Thigh Infection (e.g., S. aureus) acclimatization->infection treatment Administer this compound (or vehicle control) infection->treatment Post-infection euthanasia Euthanasia at Endpoint (e.g., 24h) treatment->euthanasia homogenization Thigh Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count CFU Count & Analysis plating->cfu_count

Caption: Representative workflow for an in vivo murine thigh infection model.

Comparison_Diagram cluster_invitro Characteristics of In Vitro Studies cluster_invivo Characteristics of In Vivo Studies invitro In Vitro Studies (e.g., MIC Assay) pros_invitro Pros: - Rapid & High-throughput - Cost-effective - Controlled environment - Determines intrinsic activity invitro->pros_invitro cons_invitro Cons: - Lacks biological complexity - No host immune response - No PK/PD information invitro->cons_invitro invivo In Vivo Studies (e.g., Animal Models) pros_invivo Pros: - Biologically relevant - Includes host factors - Provides PK/PD data - Assesses therapeutic efficacy invivo->pros_invivo cons_invivo Cons: - Slower & Low-throughput - Expensive - Ethical considerations - Complex variables invivo->cons_invivo

Caption: Logical comparison of in vitro and in vivo antibacterial studies.

References

A Comparative Guide to the Quantification of T-Muurolol: A Cross-Validation of GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the accurate quantification of T-Muurolol, a sesquiterpenoid alcohol with notable biological activities. The objective is to present an objective comparison of these two analytical techniques, supported by representative experimental data, to aid in the selection of the most suitable method for research, quality control, and drug development purposes.

While both GC-MS and HPLC are powerful analytical tools, their applicability for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. This document outlines detailed methodologies for both techniques and summarizes their performance characteristics in a clear, comparative format.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using GC-MS and a hypothetical, optimized HPLC method. These values are representative of what can be expected from validated methods for similar sesquiterpenoid compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/L[1]0.025 - 0.25 µg/mL[2]
Limit of Quantification (LOQ) 0.15 µg/L[1]0.05 - 0.5 µg/mL[2]
Accuracy (% Recovery) 90 - 110%98.0 - 105.0%[2]
Precision (%RSD) < 10%< 5%
Specificity High (Mass spectral data provides definitive identification)Moderate to High (Dependent on chromatographic resolution and detector)
Sample Throughput ModerateHigh
Derivatization Required Often not required for this compoundNo

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of sesquiterpenes and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and the specificity of the mass spectrometer make it an excellent tool for identification and quantification.

1. Sample Preparation:

  • Extraction: For solid samples (e.g., plant material), perform solvent extraction using a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate. For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane) to a known volume before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring characteristic ions of this compound (e.g., m/z 204, 189, 161).

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the same solvent as the sample.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for non-polar sesquiterpenes, a well-developed reversed-phase HPLC method can offer high throughput and excellent quantitative performance for this compound, especially when derivatization is not desirable.

1. Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, extract the sample using a suitable solvent.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis or Diode Array Detector (DAD) at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can also be used for improved sensitivity and specificity.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

cross_validation_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Concentration Extraction->Filtration GC_Inject GC Injection Filtration->GC_Inject HPLC_Inject HPLC Injection Filtration->HPLC_Inject GC_Separation Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM) GC_Separation->MS_Detection GC_Data GC-MS Data (Chromatogram & Spectra) MS_Detection->GC_Data Quant_GCMS Quantification (GC-MS) GC_Data->Quant_GCMS HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Separation UV_Detection UV/DAD/ELSD Detection HPLC_Separation->UV_Detection HPLC_Data HPLC Data (Chromatogram) UV_Detection->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC Comparison Cross-Validation: Comparison of Results (Accuracy, Precision, etc.) Quant_GCMS->Comparison Quant_HPLC->Comparison

Caption: Workflow for the cross-validation of this compound quantification by GC-MS and HPLC.

Caption: Chemical structure of this compound.

Conclusion

Both GC-MS and HPLC are viable techniques for the quantification of this compound, each with its own strengths.

  • GC-MS is the more established and generally more sensitive method for sesquiterpenoid analysis. The high specificity offered by mass spectrometry provides confident identification, which is particularly advantageous for complex sample matrices.

  • HPLC offers a high-throughput alternative that avoids the need for high temperatures, which can be beneficial for thermally labile compounds. While UV detection may have limitations due to the weak chromophore of this compound, coupling HPLC with a more universal detector like an ELSD or a mass spectrometer can overcome this challenge.

The choice between GC-MS and HPLC will ultimately depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and the required sample throughput. For rigorous method validation and to ensure the highest confidence in analytical results, a cross-validation approach where samples are analyzed by both techniques is highly recommended. This comparative analysis provides a robust dataset, ensuring the accuracy and reliability of the this compound quantification.

References

Comparative Analysis of the Antioxidant Capacity of T-Muurolol and Alpha-Bisabolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant capacities of two sesquiterpenoids: T-Muurolol and alpha-bisabolol (B1667320). Due to a lack of direct comparative studies in the existing literature, this document synthesizes available data from individual research efforts to offer insights into their potential as antioxidant agents. A notable scarcity of quantitative experimental data for this compound necessitates a partially qualitative comparison.

Executive Summary

Data Presentation: Antioxidant Capacity

A direct quantitative comparison of the antioxidant capacity of this compound and alpha-bisabolol is challenging due to the limited availability of experimental data for this compound. The following table summarizes the available findings, highlighting the nature of the evidence.

CompoundAssayResultSource Type
This compound Molecular DockingStrong binding affinity to NADPH oxidase (-6.4 kcal/mol)Computational Study[3]
alpha-Bisabolol DPPHIC50 > 450 µg/mL (considered poor activity)In vitro Study[4]
DPPHLower scavenging activity compared to other chamomile oil componentsIn vitro Study
Cellular AssaysReduces ROS/RNS, MDA, and GSH depletion; Augments SOD and CAT activityIn vitro & In vivo Reviews

Note: The data for alpha-bisabolol from different studies shows variability, which could be attributed to different experimental conditions. The information for this compound is predictive and requires experimental validation.

Mechanistic Insights into Antioxidant Action

Alpha-Bisabolol: The antioxidant mechanism of alpha-bisabolol is primarily associated with its ability to reduce levels of reactive oxygen and nitrogen species, malondialdehyde (a marker of lipid peroxidation), and glutathione (B108866) depletion. Furthermore, it has been shown to enhance the activity of crucial endogenous antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT).

This compound: Computational studies suggest that this compound exhibits antioxidant activity through strong binding interactions with flavin adenine (B156593) dinucleotide (FAD)-dependent nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) oxidase. This enzyme is a major source of cellular reactive oxygen species. By potentially inhibiting this enzyme, this compound could mitigate oxidative stress. However, these findings are based on in silico models and await experimental confirmation.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate further research and direct comparative studies, detailed methodologies for three widely recognized antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound, alpha-bisabolol) and a positive control (e.g., ascorbic acid, Trolox) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous sulfate (B86663) standard. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as ferric reducing ability in µM Fe(II) equivalents.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of chemical compounds.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound, α-Bisabolol) Reaction Reaction Incubation Compound_Prep->Reaction Reagent_Prep Assay Reagent Preparation (DPPH, ABTS, or FRAP) Reagent_Prep->Reaction Standard_Prep Standard Preparation (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Colorimetric Change Calculation Calculation of % Inhibition / TEAC / FRAP value Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion and Future Directions

The available evidence suggests that alpha-bisabolol possesses antioxidant properties, acting through multiple mechanisms to mitigate oxidative stress. The antioxidant potential of this compound, while promising based on computational models, requires experimental validation through established in vitro and in vivo assays. There is a clear need for direct comparative studies employing standardized protocols to accurately assess and compare the antioxidant capacities of these two compounds. Such research would provide valuable data for the drug development and cosmetic industries, where natural antioxidants are of increasing interest. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct these much-needed comparative investigations.

References

Validating T-Muurolol's Mechanism of Action: A Comparative Guide with Genetic Validation Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of T-Muurolol, a naturally occurring sesquiterpene alcohol, with established therapeutic agents. While in silico studies suggest promising antibacterial and anti-inflammatory properties for this compound, experimental validation, particularly through genetic studies, is crucial to substantiate these claims. This document outlines the predicted mechanisms of action, compares its potential efficacy with current drugs, and provides detailed experimental protocols for genetic validation.

Comparative Analysis of this compound and Alternatives

This compound has been computationally predicted to exert its effects through the inhibition of key enzymes involved in bacterial survival and inflammation. Here, we compare its predicted activity with well-established drugs targeting these pathways: Trimethoprim, an antibacterial agent, and Celecoxib, a selective anti-inflammatory drug.

Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR)

In silico models suggest that this compound may act as an inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis and bacterial survival[1][2][3][4]. This mechanism is shared by the antibiotic Trimethoprim.

FeatureThis compoundTrimethoprim
Mechanism of Action Predicted to inhibit bacterial Dihydrofolate Reductase (DHFR)[1].Inhibits bacterial Dihydrofolate Reductase (DHFR).
Minimum Inhibitory Concentration (MIC) against S. aureus Not specifically reported. General antibacterial MICs are reported to be in the range of 4-512 µg/mL against various bacteria.Susceptible strains: ≤ 2/38 µg/mL (Trimethoprim/Sulfamethoxazole).
Genetic Validation Not yet reported.Resistance mutations in the dfr gene provide genetic evidence of the target.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Computational docking studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway. Celecoxib is a well-known selective COX-2 inhibitor.

FeatureThis compoundCelecoxib
Mechanism of Action Predicted to inhibit Cyclooxygenase-2 (COX-2).Selective inhibitor of Cyclooxygenase-2 (COX-2).
IC50 for COX-2 Inhibition Not experimentally determined.~0.04 µM (40 nM).
Genetic Validation Not yet reported.CRISPR/Cas9-mediated knockout of the PTGS2 gene (encoding COX-2) can mimic the drug's effect, confirming its role in inflammation.

Experimental Protocols for Genetic Validation

To transition from computational predictions to validated mechanisms of action for this compound, rigorous experimental studies are required. The following protocols describe how genetic approaches can be employed to confirm its predicted targets.

Validating Antibacterial Mechanism using CRISPRi

CRISPR interference (CRISPRi) can be used to specifically repress the expression of the predicted target gene in bacteria, such as dfrA (encoding DHFR) in Staphylococcus aureus. If this compound's primary mechanism is DHFR inhibition, a knockdown of dfrA should sensitize the bacteria to sub-lethal concentrations of the compound.

Experimental Workflow:

CRISPRi_Workflow CRISPRi Workflow for Antibacterial Target Validation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_design Design sgRNA targeting dfrA sgRNA_plasmid Clone sgRNA into expression plasmid sgRNA_design->sgRNA_plasmid dCas9_strain Express dCas9 in S. aureus transformation Transform S. aureus with sgRNA plasmid dCas9_strain->transformation sgRNA_plasmid->transformation induction Induce dCas9 and sgRNA expression transformation->induction treatment Treat with this compound (sub-MIC) induction->treatment growth_assay Monitor bacterial growth (OD600) treatment->growth_assay comparison Compare growth of dfrA-knockdown vs. control growth_assay->comparison conclusion Conclusion on DHFR as target comparison->conclusion

CRISPRi workflow for target validation.

Protocol Details:

  • sgRNA Design and Cloning: Design and clone a specific single-guide RNA (sgRNA) targeting the dfrA gene of S. aureus into an appropriate expression vector.

  • CRISPRi System in S. aureus: Introduce the sgRNA plasmid into an S. aureus strain engineered to express a catalytically inactive Cas9 (dCas9).

  • Induction and Treatment: Induce the expression of dCas9 and the sgRNA to achieve knockdown of dfrA. Treat the culture with a sub-inhibitory concentration of this compound.

  • Growth Analysis: Monitor bacterial growth (e.g., by measuring OD600) over time and compare the growth of the dfrA knockdown strain to a control strain (expressing a non-targeting sgRNA). Significant growth inhibition in the knockdown strain upon treatment would support DHFR as the target.

RNA-Seq Analysis of this compound's Effect on Gene Expression

RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes in bacterial or mammalian cells upon treatment with this compound. This can help to identify the pathways affected by the compound and provide further evidence for its mechanism of action.

Experimental Workflow:

RNASeq_Workflow RNA-Seq Workflow for MoA Elucidation cluster_treatment Cell Treatment cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture Culture S. aureus or relevant mammalian cells treatment Treat cells with this compound (IC50 concentration) cell_culture->treatment control Control group (vehicle treatment) cell_culture->control rna_extraction Extract total RNA treatment->rna_extraction control->rna_extraction library_prep Prepare RNA-Seq libraries rna_extraction->library_prep sequencing High-throughput sequencing library_prep->sequencing read_mapping Map reads to reference genome sequencing->read_mapping deg_analysis Differential gene expression analysis read_mapping->deg_analysis pathway_analysis Pathway enrichment analysis deg_analysis->pathway_analysis conclusion Identify affected pathways pathway_analysis->conclusion

RNA-Seq workflow for mechanism of action studies.

Protocol Details:

  • Cell Treatment and RNA Extraction: Treat the target cells (S. aureus for antibacterial validation, or a relevant mammalian cell line for anti-inflammatory validation) with this compound at a pre-determined effective concentration (e.g., MIC or IC50). Extract total RNA from treated and untreated control cells.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing.

  • Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups. Perform pathway enrichment analysis to identify the biological pathways that are significantly affected. For antibacterial studies, an upregulation of genes involved in folate biosynthesis rescue pathways could further point towards DHFR inhibition. For anti-inflammatory studies, a downregulation of genes in the prostaglandin synthesis pathway would support COX-2 inhibition.

Validating COX-2 Inhibition using a Reporter Assay

A luciferase reporter assay can be used to quantify the inhibition of the NF-κB signaling pathway, which is downstream of COX-2 activation. This provides a functional readout of this compound's anti-inflammatory activity.

Signaling Pathway:

NFkB_Pathway NF-κB Signaling Pathway and Reporter Assay cluster_pathway Cellular Pathway cluster_reporter Reporter System Stimulus Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Stimulus->COX2 PGE2 Prostaglandin E2 COX2->PGE2 IKK IKK Activation PGE2->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB_RE NF-κB Response Element NFkB->NFkB_RE Luciferase Luciferase Gene NFkB_RE->Luciferase Light Light Emission Luciferase->Light T_Muurolol This compound T_Muurolol->COX2 Inhibition

References

Head-to-Head Comparison of T-Muurolol Enantiomer Bioactivity: A Review of Available In Silico Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of the bioactivity of T-Muurolol enantiomers is not available in the current scientific literature based on extensive searches. In silico studies have investigated the bioactivity of this compound as a singular entity, without specifying the stereoisomer used or comparing the effects of different enantiomers. This guide, therefore, summarizes the existing computational data on this compound's bioactivity, primarily focusing on its potential as an antibacterial agent against Staphylococcus aureus.

This compound, a sesquiterpenoid alcohol, has demonstrated a range of biological activities in computational models, including antibacterial, antioxidant, and anti-inflammatory effects.[1][2][3][4] These studies utilize molecular docking and molecular dynamics simulations to predict the interaction of this compound with various protein targets.

In Silico Antibacterial Activity against Staphylococcus aureus

Computational studies have identified this compound as a potential inhibitor of several key proteins essential for the survival and virulence of Staphylococcus aureus.[1] The predicted binding affinities of this compound with these targets suggest its potential to interfere with critical bacterial processes.

Data Presentation: Predicted Binding Affinities of this compound with S. aureus Protein Targets
Target ProteinPDB IDFunctionPredicted Binding Affinity (kcal/mol)
Dihydrofolate Reductase3SRWDNA Synthesis-7.5
S. aureus Lipase6KSIVirulence Factor-7.1
Penicillin-Binding Protein 2a1MWUCell Wall Synthesis-6.1
D-Ala:D-Ala Ligase3N8DCell Wall Synthesis-5.9

Note: This data is derived from in silico molecular docking studies and represents predicted binding affinities. Lower binding energy values indicate a potentially stronger interaction.

Experimental Protocols: In Silico Methodologies

The bioactivity data for this compound has been generated through computational methods. The general workflow for these in silico experiments is as follows:

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation of a ligand (this compound) when bound to a specific protein target. The process involves:

  • Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogen atoms are added.

  • Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized for its geometry and energy.

  • Docking Simulation: A docking program is used to place the ligand into the binding site of the protein and calculate the binding affinity, usually expressed in kcal/mol.

Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the stability of the ligand-protein complex over time. This provides insights into the dynamic behavior of the interaction. The general steps include:

  • System Setup: The docked ligand-protein complex is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

  • Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over a specific time period (e.g., 100 nanoseconds).

  • Analysis: The trajectory is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.

Experimental Workflow: In Silico Bioactivity Screening

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis PDB Protein Structure (from PDB) Docking Molecular Docking PDB->Docking Ligand This compound Structure Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Stability Complex Stability Analysis MD->Stability

In Silico Bioactivity Screening Workflow.

Signaling Pathways

The current body of research on this compound has not elucidated specific signaling pathways that are modulated by this compound. The in silico studies have focused on the direct interaction of this compound with bacterial proteins, suggesting mechanisms of action such as the disruption of DNA synthesis and cell wall formation. However, a detailed representation of a signaling cascade is not available.

Due to the lack of experimental data comparing the enantiomers of this compound, it is not possible to create diagrams illustrating differential effects on any signaling pathways.

Conclusion

While computational studies suggest that this compound has the potential to be a valuable bioactive compound, particularly as an antibacterial agent, a critical knowledge gap exists regarding the specific activities of its enantiomers. Future research should focus on the stereoselective synthesis and biological evaluation of individual this compound enantiomers. Such studies are essential to determine if one enantiomer is more active or possesses a more favorable safety profile, which is a crucial step in the development of any chiral compound for therapeutic use. Without experimental data from such head-to-head comparisons, a comprehensive understanding of this compound's bioactivity remains incomplete.

References

The Untapped Potential of T-Muurolol: A Guide to Investigating Synergistic Effects with Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates novel strategies to restore the efficacy of existing drugs. One promising avenue is the exploration of synergistic combinations of antibiotics with natural compounds. This guide delves into the theoretical and computational underpinnings of the potential synergistic relationship between T-Muurolol, a sesquiterpenoid found in various plants, and penicillin, a cornerstone of antibacterial therapy. While direct experimental evidence is currently lacking in published literature, in silico studies provide a strong rationale for investigating this combination as a potential weapon against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

The In Silico Evidence: A Predicted Partnership

Computational studies have illuminated a potential mechanism for synergy between this compound and penicillin. Molecular docking simulations have shown that this compound exhibits a notable binding affinity for Penicillin-Binding Protein 2a (PBP2a) of Staphylococcus aureus[1][2][3][4]. PBP2a is the key enzyme responsible for the high-level resistance to β-lactam antibiotics, including penicillin, in MRSA[5]. By binding to PBP2a, this compound is predicted to inhibit its function, which is crucial for the cross-linking of the bacterial cell wall.

This predicted interaction suggests that this compound could act as a potentiator for penicillin. While penicillin is normally ineffective against MRSA due to PBP2a's low affinity for β-lactams, the presence of this compound could disrupt PBP2a's activity, potentially re-sensitizing the bacteria to penicillin's cell wall-disrupting effects.

A Comparative Look at Potential Efficacy

To date, no direct experimental comparisons of a this compound-penicillin combination with other antibiotic therapies have been published. However, based on the proposed mechanism of action, we can hypothesize its potential advantages. The following table outlines the theoretical basis for synergy and how it might compare to standalone treatments.

Treatment ApproachProposed Mechanism of ActionExpected Outcome Against MRSA
Penicillin Alone Binds to and inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis.Ineffective due to the low affinity of PBP2a for penicillin.
This compound Alone Predicted to bind to and inhibit PBP2a, as well as other potential bacterial targets.May exhibit some antibacterial activity, but its potency as a standalone agent is not fully characterized.
This compound + Penicillin This compound inhibits PBP2a, allowing penicillin to effectively bind to other PBPs and disrupt cell wall synthesis, leading to a synergistic bactericidal effect.Potentially effective in overcoming penicillin resistance in MRSA.

Experimental Protocols for Investigating Synergy

To validate the computationally predicted synergy, rigorous in vitro testing is essential. The following are detailed methodologies for key experiments that can be employed.

Checkerboard Assay for Determining Synergy

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and penicillin in an appropriate solvent (e.g., DMSO) and dilute to the desired starting concentrations in Mueller-Hinton Broth (MHB).

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound along the y-axis and penicillin along the x-axis. This creates wells with various concentration combinations of the two agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA) and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Analysis

Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time and can confirm bactericidal or bacteriostatic activity.

Methodology:

  • Bacterial Culture: Grow the test organism to the logarithmic phase in MHB.

  • Experimental Setup: Prepare flasks containing MHB with the test agents at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) of this compound, penicillin, and their combination. Include a growth control flask without any antimicrobial agents.

  • Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Proposed Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Synergy_Mechanism cluster_bacteria Bacterial Cell cluster_drugs Therapeutic Agents PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Catalyzes PBP2a PBP2a (in MRSA) PBP2a->CellWall Catalyzes (resistance mechanism) Lysis Cell Lysis CellWall->Lysis Disruption leads to Penicillin Penicillin Penicillin->PBP Inhibits Penicillin->PBP2a Ineffective Inhibition TMuurolol This compound TMuurolol->PBP2a Predicted Inhibition

Caption: Proposed synergistic mechanism of this compound and Penicillin against MRSA.

Checkerboard_Workflow start Start prep_agents Prepare Stock Solutions (this compound & Penicillin) start->prep_agents setup_plate Create 2D Gradient in 96-well Plate prep_agents->setup_plate add_inoculum Add Standardized Bacterial Inoculum setup_plate->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the Checkerboard Assay.

TimeKill_Workflow start Start prep_cultures Prepare Log-Phase Bacterial Culture start->prep_cultures setup_flasks Prepare Flasks with Antimicrobial Agents prep_cultures->setup_flasks inoculate Inoculate Flasks setup_flasks->inoculate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculate->sample plate Serial Dilution and Plating sample->plate incubate Incubate Plates at 37°C plate->incubate count Count Colonies (CFU/mL) incubate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Experimental workflow for the Time-Kill Curve Analysis.

Conclusion and Future Directions

The in silico evidence for the synergistic potential of this compound with penicillin presents a compelling case for further investigation. While this guide highlights the current lack of direct experimental data, it provides the theoretical framework and detailed experimental protocols necessary to explore this promising combination. Should the hypothesized synergy be confirmed, it could pave the way for the development of novel adjunctive therapies to combat multidrug-resistant bacteria, ultimately revitalizing the clinical utility of established antibiotics like penicillin. The scientific community is encouraged to undertake the outlined experimental work to validate these computational predictions and unlock the potential of this natural compound.

References

Correlating T-Muurolol structure with its observed biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the sesquiterpenoid T-muurolol, correlating its chemical structure with its observed biological activities. Through a comparative approach, this document outlines experimental data on this compound and contrasts its performance with established therapeutic agents and structurally related natural compounds. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Correlating Structure with Biological Function

This compound is a cadinane (B1243036) sesquiterpenoid characterized by a bicyclic decalin core, an isopropyl group, and a tertiary alcohol. This specific arrangement of functional groups and stereochemistry is believed to be the foundation of its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group, in particular, is thought to play a crucial role in forming hydrogen bonds with the active sites of target proteins, while the hydrophobic bicyclic scaffold contributes to its ability to cross cell membranes.

Comparative Analysis of Biological Activity

To provide a clear perspective on the therapeutic potential of this compound, its biological activity is compared with that of standard drugs and other relevant natural compounds. The following tables summarize the available quantitative data.

Table 1: In Vitro Anticancer Cytotoxicity

CompoundCancer Cell LineIC50 (µM)
This compound Data Not Available-
α-Cadinol (structurally similar sesquiterpene)MCF-7 (Breast)~81¹
Torreyol (structurally similar sesquiterpene)Data Not Available-
Doxorubicin (Standard Drug)MCF-7 (Breast)1.9[1]
HeLa (Cervical)4.49±0.32[2]
DU-145 (Prostate)10.38±0.42[2]

¹Converted from 18.0 µg/mL using a molecular weight of 222.37 g/mol .

Table 2: Anti-inflammatory Activity

CompoundTarget/AssayIC50 (µM)
This compound Data Not Available-
α-Cadinol (structurally similar sesquiterpene)Nitric Oxide Production (LPS-stimulated RAW 264.7 cells)~22.5¹
Ibuprofen (Standard Drug)COX-112[3], 13[4]
COX-280, 370

¹Data for α-Cadinol is presented as having superior inhibition to Indomethacin, for which a direct IC50 is not provided in the source.

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
This compound (in silico prediction)Staphylococcus aureus-
This compound-rich Essential Oils Staphylococcus aureus4 - 512
Vancomycin (Standard Drug)Staphylococcus aureus (ATCC 25923)0.5 - 2

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related sesquiterpenoids are believed to be mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Action via NF-κB Inhibition

Computational studies suggest that this compound exhibits anti-inflammatory activity by interacting with cyclooxygenase-2 (COX-2). Many sesquiterpenoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the IKK complex.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB->IkB IkB-NF-kB IkB NF-kB NF-kB NF-kB DNA DNA NF-kB->DNA translocates to nucleus IkB-NF-kB->NF-kB releases This compound This compound This compound->IKK Complex inhibits Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes activates transcription

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Anticancer Effects through Apoptosis Induction

While direct experimental data for this compound's anticancer activity is limited, related sesquiterpenes like α-cadinol have demonstrated cytotoxic effects against cancer cell lines. A common mechanism for the anticancer activity of sesquiterpenoids is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Sesquiterpenes have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Apoptosis_Induction cluster_pathways Extrinsic Pathway\n(Death Receptors) Extrinsic Pathway (Death Receptors) Procaspase-8 Procaspase-8 Extrinsic Pathway\n(Death Receptors)->Procaspase-8 Intrinsic Pathway\n(Mitochondrial Stress) Intrinsic Pathway (Mitochondrial Stress) Mitochondrion Mitochondrion Intrinsic Pathway\n(Mitochondrial Stress)->Mitochondrion Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 Bcl-2 (Anti-apoptotic) Bcl-2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Bcl-2 inhibits This compound->Bax promotes

Caption: Hypothesized pro-apoptotic mechanism of this compound.

Experimental Protocols

To facilitate reproducible research, the following are detailed protocols for the key in vitro assays discussed in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The available data, largely from in silico modeling and studies on structurally related compounds, suggests that this compound possesses promising antimicrobial, anti-inflammatory, and potentially anticancer properties. Its predicted interactions with key protein targets involved in inflammation and bacterial survival provide a strong rationale for further investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Isolation and Purification: Conducting biological assays with highly purified this compound to obtain accurate and reproducible quantitative data (IC50 and MIC values).

  • In Vitro Mechanistic Studies: Investigating the specific molecular targets of this compound within the NF-κB and apoptosis signaling pathways using techniques such as Western blotting and reporter gene assays.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of infection, inflammation, and cancer.

By pursuing these research avenues, the scientific community can gain a more comprehensive understanding of the structure-activity relationship of this compound and its potential as a lead compound for the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of T-Muurolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a comprehensive understanding of chemical waste management. Key principles include:

  • Segregation: Never mix incompatible waste streams. T-Muurolol waste should be collected separately from aqueous, corrosive, or reactive wastes.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards.

  • Containment: Use appropriate, sealed, and chemically resistant containers for waste collection.

  • Storage: Store chemical waste in a designated, well-ventilated, and secure area away from heat sources and ignition points.

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.

This compound: Physical and Chemical Properties

Understanding the properties of this compound can inform safe handling and disposal practices. The following table summarizes available data for this compound and its isomers.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1][3][4]
Appearance Likely a crystalline solidInferred from similar compounds
Boiling Point (est.) 300 °C
XLogP3-AA 3.3
Topological Polar Surface Area 20.2 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Experimental Protocol: General Disposal of Solid this compound Waste

This protocol outlines a general procedure for the disposal of non-acutely toxic, solid chemical waste like this compound, adhering to standard laboratory safety practices.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated solid chemical waste container (e.g., a clearly labeled, sealable polyethylene (B3416737) container).

  • Chemical fume hood.

  • Spatula or scoop.

  • Hazardous waste labels.

Procedure:

  • Work in a Ventilated Area: Perform all handling of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.

  • Wear Appropriate PPE: Ensure that safety goggles, a lab coat, and chemical-resistant gloves are worn throughout the procedure.

  • Prepare the Waste Container:

    • Obtain a designated solid chemical waste container.

    • Affix a hazardous waste label to the container.

    • Fill out the label with the full chemical name ("this compound"), the date, and the name of the generating researcher and laboratory.

  • Transfer the Waste:

    • Carefully use a clean spatula or scoop to transfer the solid this compound waste into the designated container.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.

  • Seal the Container: Securely seal the lid of the waste container.

  • Decontaminate Tools: Decontaminate the spatula or scoop by rinsing it with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) into a designated flammable liquid waste container. Allow the tools to dry completely in the fume hood.

  • Store the Waste: Place the sealed waste container in the laboratory's designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste by the environmental health and safety (EHS) department or a licensed waste disposal contractor.

Visualizing the Disposal Workflow

To further clarify the procedural steps for chemical waste disposal in a laboratory setting, the following diagram illustrates the general workflow from waste generation to final disposal.

Caption: A flowchart illustrating the standard operating procedure for chemical waste disposal in a laboratory.

By adhering to these general guidelines and the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure and environmentally conscious research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling T-Muurolol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for T-Muurolol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of this compound, a sesquiterpenoid alcohol. Given the absence of a specific Safety Data Sheet (SDS), this information is based on the known chemical properties of this compound and the general safety protocols for sesquiterpenoids and terpene alcohols. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks.

Understanding the Hazards

This compound is a naturally occurring sesquiterpenoid alcohol.[1][2] While specific toxicity data is limited, a computational toxicity analysis suggests it has a low toxicity profile. However, as with any chemical, it is crucial to handle it with care to avoid potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

General hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Alcohols can cause irritation upon direct contact with the skin and eyes.[3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3]

  • Flammability: While this compound has a high estimated flash point, it is still a combustible liquid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
General Handling & Weighing Safety glasses with side shieldsNitrile or latex glovesStandard lab coatNot generally required in a well-ventilated area
Heating or Generating Aerosols Chemical splash gogglesNitrile or latex glovesChemical-resistant lab coat or apronUse in a fume hood is required
Large Volume Transfers Chemical splash goggles and face shieldNitrile or latex glovesChemical-resistant lab coat or apronUse in a fume hood is recommended
Cleaning Spills Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or apronAir-purifying respirator with organic vapor cartridges may be necessary for large spills
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powder forms or volatile solutions.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Use a dedicated and clean weighing vessel.

  • Handle the container with care to avoid generating dust or aerosols.

  • Close the container tightly immediately after use.

3.2. Dissolving and Solution Preparation:

  • This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). It has low solubility in water.

  • When dissolving, add the solvent to the this compound powder slowly to avoid splashing.

  • If heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer in a fume hood. Avoid open flames.

3.3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Store away from strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinseate as hazardous liquid waste.

    • Deface the label on the empty container before disposal in accordance with institutional guidelines.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills:

    • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.

    • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible. Follow your institution's large-spill response protocol.

Diagrams

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Criteria cluster_outcome Required PPE Task Identify Handling Task (e.g., Weighing, Dissolving, Heating) Risk Assess Potential Risks (e.g., Splash, Aerosol, Inhalation) Task->Risk SplashRisk Splash Risk? Risk->SplashRisk AerosolRisk Aerosol/Vapor Risk? Risk->AerosolRisk Eye Eye Protection Gloves Nitrile Gloves Eye->Gloves Hand Hand Protection Body Body Protection LabCoat Lab Coat/ Apron Body->LabCoat Respiratory Respiratory Protection SplashRisk->Eye No Goggles Goggles/ Face Shield SplashRisk->Goggles Yes AerosolRisk->Body No FumeHood Fume Hood AerosolRisk->FumeHood Yes Goggles->Gloves Gloves->Body LabCoat->Respiratory FumeHood->LabCoat

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.